Product packaging for 2-Acetylthiazole(Cat. No.:CAS No. 24295-03-2)

2-Acetylthiazole

Numéro de catalogue: B1664039
Numéro CAS: 24295-03-2
Poids moléculaire: 127.17 g/mol
Clé InChI: MOMFXATYAINJML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetylthiazole is an aromatic ketone.
This compound has been reported in Allium cepa and Phaseolus vulgaris with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
rice flavoring compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B1664039 2-Acetylthiazole CAS No. 24295-03-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030162
Record name 2-Acetylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 91.00 °C. @ 12.00 mm Hg
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.225-1.229
Record name 2-Acetylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24295-03-2
Record name 2-Acetylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24295-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024295032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-thiazolyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiazol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGS5268I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name 2-Acetylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of Nutty and Roasted Aromas: A Deep Dive into the Formation of 2-Acetylthiazole in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and flavor science, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable colors and aromas in a vast array of cooked foods. Among the myriad of flavor compounds generated, 2-acetylthiazole stands out for its potent nutty, cereal-like, and popcorn-like aroma, making it a key contributor to the sensory profile of products like roasted meats, coffee, and baked goods. This technical guide provides a comprehensive overview of the formation mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and professionals in related fields.

Core Formation Mechanism: A Symphony of Precursors and Intermediates

The formation of this compound is a multi-step process primarily involving the interaction of a sulfur-containing amino acid, L-cysteine, with dicarbonyl compounds derived from the degradation of reducing sugars, such as D-glucose.[1][2] A novel and significant pathway proposes the reaction of glyoxal and methylglyoxal, produced from D-glucose, with hydrogen sulfide (H₂S) and ammonia (NH₃) which are degradation products of L-cysteine.[2]

Key Precursors and Intermediates:

  • Reducing Sugars: D-glucose is a common precursor, which upon heating, degrades to form reactive dicarbonyl compounds.

  • Sulfur Source: L-cysteine is the primary sulfur- and nitrogen-donating amino acid. Its decarboxylation product, cysteamine, is also a key precursor.

  • Dicarbonyl Intermediates: Glyoxal (GO) and methylglyoxal (MGO) are critical intermediates formed from sugar fragmentation.

  • Strecker Degradation Products: The Strecker degradation of L-cysteine provides the essential building blocks of hydrogen sulfide (H₂S) and ammonia (NH₃).

Isotope labeling studies, specifically the Carbon Module Labeling (CAMOLA) technique, have been instrumental in elucidating this pathway. These studies have confirmed that the C-4 and C-5 atoms of the this compound molecule originate from the carbon backbone of the initial reducing sugar, D-glucose.[2]

The reaction is significantly influenced by the pH of the system. Alkaline conditions are beneficial for the formation of this compound, as they enhance the necessary cyclization and transformation of imine intermediates.[2] Conversely, acidic environments tend to favor the formation of thiols and sulfides, leading to a different aroma profile.

Visualizing the Pathway: From Precursors to Product

The following diagram illustrates the proposed primary formation pathway of this compound from the Maillard reaction of D-glucose and L-cysteine.

G Figure 1. Primary Formation Pathway of this compound Glucose D-Glucose Glyoxal Glyoxal (GO) Glucose->Glyoxal Methylglyoxal Methylglyoxal (MGO) Glucose->Methylglyoxal Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S NH3 Ammonia (NH₃) Cysteine->NH3 Acetylthiazole This compound Glyoxal->Acetylthiazole Methylglyoxal->Acetylthiazole H2S->Acetylthiazole NH3->Acetylthiazole

Figure 1. Primary Formation Pathway of this compound

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on various reaction parameters, including the type and concentration of precursors, temperature, time, and pH. The following table summarizes quantitative data from model system studies, highlighting the impact of these factors.

PrecursorsMolar Ratio (Cys:Sugar/Dicarbonyl)Temperature (°C)pHYield/Concentration of this compoundReference
L-Cysteine, D-GlucoseNot Specified100, 120, 1404, 6, 8Formation increases with temperature and pH.
Cysteine, Methylglyoxal (MGO), Glyoxal (GO)1:1 (Cys:MGO)Not SpecifiedNot SpecifiedDominant product, high yield.
Cysteamine, GlucoseNot SpecifiedNot SpecifiedNot SpecifiedBoth 2-acetyl-2-thiazoline and this compound produced.
L-Cysteine, RiboseEquimolar1404.5 - 6.5Higher pH favors thiazole formation.

Experimental Protocols

Maillard Reaction Model System for this compound Formation

This protocol describes a typical laboratory-scale experiment to generate and analyze this compound from the Maillard reaction between D-glucose and L-cysteine.

Materials and Reagents:

  • D-glucose (analytical grade)

  • L-cysteine (analytical grade)

  • Phosphate buffer solutions (pH 4, 6, and 8)

  • Deionized water

  • Screw-capped reaction vials (e.g., 20 mL)

  • Heating block or oil bath

  • Ice bath

  • Vortex mixer

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of D-glucose and L-cysteine in the desired phosphate buffer. A typical concentration is 0.1 M for each.

  • Reaction Setup:

    • In a reaction vial, combine equal volumes of the D-glucose and L-cysteine solutions.

    • Blank samples containing only the buffer, only D-glucose in buffer, and only L-cysteine in buffer should be prepared to identify any background compounds.

    • Securely cap the vials.

  • Heating:

    • Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 120°C).

    • Heat for a specific duration (e.g., 60 minutes). Time-course studies can be performed by removing vials at different time points.

  • Reaction Termination:

    • Immediately after heating, quench the reaction by placing the vials in an ice bath.

  • Extraction of Volatiles:

    • Add a known amount of internal standard to each vial.

    • Add an equal volume of dichloromethane to the vial.

    • Vortex vigorously for 2 minutes to extract the volatile compounds.

    • Centrifuge the vials to separate the organic and aqueous layers.

  • Sample Preparation for Analysis:

    • Carefully transfer the organic layer (bottom layer) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5MS)

  • Autosampler

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 3°C/min

    • Ramp to 230°C at 8°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

Quantification:

  • Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard.

  • A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations containing the internal standard.

  • The concentration of this compound in the samples is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the investigation of this compound formation in a Maillard reaction model system.

G Figure 2. Experimental Workflow for this compound Analysis A Reactant Preparation (Glucose, Cysteine, Buffer) B Maillard Reaction (Heating at controlled T and pH) A->B C Reaction Quenching (Ice Bath) B->C D Internal Standard Spiking C->D E Liquid-Liquid Extraction (e.g., with Dichloromethane) D->E F Drying of Organic Phase (Anhydrous Na₂SO₄) E->F G GC-MS Analysis F->G H Data Processing (Identification and Quantification) G->H

Figure 2. Experimental Workflow for this compound Analysis

Conclusion

The formation of this compound is a nuanced yet critical aspect of the Maillard reaction, significantly impacting the desirable aroma profiles of many food products. A thorough understanding of its formation mechanism, driven by the interaction of sugar degradation products and cysteine-derived compounds, allows for greater control over flavor development in food processing. The provided experimental protocols and workflows offer a practical framework for researchers to investigate this and other important Maillard reaction products, ultimately contributing to the advancement of food science and technology. Further research, particularly focusing on the impact of different food matrices and processing conditions, will continue to refine our understanding of this fascinating flavor compound.

References

A Technical Guide to the Physicochemical Properties and Characterization of 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole is a heterocyclic aromatic ketone of significant interest across various scientific disciplines, notably in the fields of food science, fragrance chemistry, and as a versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed methodologies for its characterization, and an exploration of its formation through the Maillard reaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application, and analysis.

General and Physical Properties
PropertyValueSource(s)
Appearance Clear, colorless to pale yellow oily liquid.[1]
Odor Popcorn, nutty, hazelnut, cocoa, peanut-like aroma.[1]
Melting Point 64.5 - 65.5 °CPubChem
Boiling Point 89.0 - 91.0 °C @ 12.00 mm HgPubChem
Density 1.227 g/mL at 25 °C[2][3]
Refractive Index (nD20) 1.548[2]
Flash Point 78 °C (closed cup)
Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₅H₅NOS
Molecular Weight 127.16 g/mol
IUPAC Name 1-(1,3-thiazol-2-yl)ethanone
CAS Number 24295-03-2
SMILES CC(=O)C1=NC=CS1
InChI Key MOMFXATYAINJML-UHFFFAOYSA-N
Solubility Insoluble in water; soluble in most organic solvents.PubChem

Characterization Methodologies

Accurate characterization of this compound is essential for quality control, reaction monitoring, and structural elucidation. The following sections detail the experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on concentration).

  • Data Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H, 1-2 Hz for ¹³C).

    • Perform phase and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation:

    • A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory (e.g., DuraSamplIR II) is suitable.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify this compound, particularly in complex mixtures such as food and flavor extracts.

2.3.1. Experimental Protocol: GC-MS Analysis

  • Sample Preparation (for food matrix):

    • Employ a sample extraction method appropriate for the matrix, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). For a general approach, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized.

    • Prepare a dilution series of a certified this compound standard in a solvent matching the final sample extract for calibration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at 70 eV.

    • GC Column: A polar capillary column such as FFAP (Free Fatty Acid Phase) or Supelcowax-10 is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp at 6 °C/min to 230 °C.

      • Hold at 230 °C for 15 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Key mass fragments for this compound (EI) include m/z 127 (M⁺), 99, and 43.

    • Quantify using a calibration curve generated from the standard solutions.

Formation Pathway of this compound

This compound is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. It is a key contributor to the desirable roasted and savory flavors in many cooked foods. The formation of this compound in a model system of L-cysteine and D-glucose is illustrated below.

Maillard_Reaction cluster_glucose Glucose Degradation cluster_cysteine Cysteine Degradation (Strecker Degradation) Glucose D-Glucose Glyoxal Glyoxal (GO) Glucose->Glyoxal degradation MGO Methylglyoxal (MGO) Glucose->MGO degradation Cysteine L-Cysteine H2S H₂S Cysteine->H2S NH3 NH₃ Cysteine->NH3 Intermediate Key Intermediate MGO->Intermediate H2S->Intermediate NH3->Intermediate Product This compound Intermediate->Product Cyclization & Condensation Characterization_Workflow Sample Unknown Sample FTIR FTIR Analysis Sample->FTIR GCMS_Screen GC-MS Screening Sample->GCMS_Screen Decision1 Functional Groups Match? FTIR->Decision1 Presence of C=O, C=N, C-S GCMS_Screen->Decision1 Molecular Ion & Fragmentation Match NMR ¹H and ¹³C NMR Spectroscopy Decision1->NMR Yes Report Final Report Decision1->Report No (Compound is not This compound) Decision2 Structure Confirmed? NMR->Decision2 GCMS_Quant Quantitative GC-MS Decision2->GCMS_Quant Yes Decision2->Report No (Structure is an isomer or other) GCMS_Quant->Report

References

The Sentinel of Savory: A Technical Guide to 2-Acetylthiazole in Thermally Processed Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 2-acetylthiazole, a pivotal flavor compound, in thermally processed foods. It provides a comprehensive overview of its formation, quantification, and the analytical methodologies essential for its study. This document is intended to serve as a critical resource for professionals in research, food science, and drug development who require a deep understanding of this influential molecule.

Introduction: The Aromatic Signature of Thermal Processing

This compound is a potent, sulfur-containing heterocyclic compound that imparts desirable nutty, roasted, and popcorn-like aromas to a wide variety of cooked foods.[1][2] Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occurs during heating. This reaction is responsible for the development of characteristic colors and flavors in foods such as roasted coffee, baked bread, and cooked meats. With a low odor threshold, even minute quantities of this compound can significantly impact the sensory profile of a food product.[2] Understanding the mechanisms of its formation and its concentration in different food matrices is crucial for controlling and optimizing flavor in food production and for assessing the potential physiological effects of dietary-derived compounds.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in thermally processed foods is the Maillard reaction. The key precursors are the sulfur-containing amino acid L-cysteine and reducing sugars, such as D-glucose.[2] The reaction proceeds through a series of complex steps, with the formation of key intermediates like glyoxal and methylglyoxal, which are degradation products of glucose.[2] These dicarbonyl compounds react with hydrogen sulfide (H₂S) and ammonia (NH₃), both derived from the Strecker degradation of L-cysteine, to form the this compound molecule.

The formation of this compound is influenced by various factors including temperature, pH, and the availability of precursors. For instance, alkaline conditions have been shown to favor the formation of this compound.

Below is a diagram illustrating the key steps in the Maillard reaction leading to the formation of this compound.

G Figure 1: Formation Pathway of this compound via the Maillard Reaction cluster_precursors Precursors L-Cysteine L-Cysteine Hydrogen_Sulfide Hydrogen Sulfide (H₂S) L-Cysteine->Hydrogen_Sulfide Ammonia Ammonia (NH₃) L-Cysteine->Ammonia D-Glucose D-Glucose Glyoxal Glyoxal D-Glucose->Glyoxal Methylglyoxal Methylglyoxal D-Glucose->Methylglyoxal This compound This compound Hydrogen_Sulfide->this compound Ammonia->this compound Glyoxal->this compound Methylglyoxal->this compound

Formation of this compound.

Quantitative Occurrence in Thermally Processed Foods

The concentration of this compound varies significantly across different food products, influenced by the specific ingredients, processing conditions (temperature and duration), and storage. The following table summarizes the reported concentrations of this compound in a range of thermally processed foods.

Food ProductProcessing MethodConcentration RangeReference(s)
Meat & Seafood
Chinese Mitten Crab (Eriocheir sinensis)Cooked457.80 µg/kg
Cooked BeefBoiled/RoastedPresent
Cooked ChickenBoiledPresent
Nuts
Toasted AlmondsToasted~20 ppm
Toasted HazelnutsToastedup to 50 ppm
Roasted PeanutsRoasted~100 ppm
Toasted PistachiosToasted~30 ppm
Toasted WalnutsToasted~10 ppm
Beverages
Roasted CoffeeRoastedPresent
Black TeaProcessed~10 ppm
Bakery Products
Bread/PastriesBakedPresent

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited sources. ppm = parts per million (mg/kg).

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed, often coupled with a sample preparation method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound in food samples.

G Figure 2: General Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Coffee, Meat, Bread) Sample_Preparation Sample Preparation (e.g., Grinding, Homogenization) Sample_Collection->Sample_Preparation Extraction Extraction (e.g., HS-SPME, Solvent Extraction) Sample_Preparation->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Quantification and Identification) GC_MS_Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Workflow for this compound Analysis.
Detailed Protocol: HS-SPME-GC-MS for Roasted Coffee Beans

This protocol is a representative example for the analysis of this compound in roasted coffee beans.

1. Sample Preparation:

  • Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.

  • Add a small magnetic stir bar.

2. Internal Standard Spiking:

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., this compound-d3) to correct for matrix effects and variations in extraction efficiency.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at 60°C for 15 minutes with agitation.

  • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Quantification:

  • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

  • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Detailed Protocol: Solvent Extraction for Cooked Meat

This protocol provides a general guideline for the extraction of this compound from a cooked meat matrix.

1. Sample Preparation:

  • Homogenize 10 g of cooked meat sample with 20 mL of purified water.

2. Internal Standard Spiking:

  • Add a known amount of an internal standard (e.g., this compound-d3) to the homogenate.

3. Solvent Extraction:

  • Add 50 mL of dichloromethane to the homogenate and extract by shaking vigorously for 30 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collect the organic (lower) layer.

  • Repeat the extraction process two more times with 50 mL of dichloromethane each time.

  • Combine the organic extracts.

4. Extract Concentration and Cleanup:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Further concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • Utilize the same GC-MS parameters as described in the coffee analysis protocol (Section 4.2), with potential optimization of the temperature program based on the complexity of the meat extract.

6. Quantification:

  • Identify and quantify this compound as described for the coffee analysis, using a calibration curve prepared in a matrix-matched standard if necessary to account for matrix effects.

Conclusion

This compound is a critical flavor compound that significantly contributes to the desirable sensory characteristics of a wide array of thermally processed foods. Its formation via the Maillard reaction is a complex process influenced by multiple factors. The ability to accurately quantify this compound is essential for quality control in the food industry and for research into the impact of diet on human health. The methodologies outlined in this guide provide a robust framework for the analysis of this compound, enabling researchers and industry professionals to better understand and control its presence in the food supply. Further research is warranted to expand the quantitative database of this compound in various foodstuffs and to explore the full range of its biological activities.

References

Spectroscopic Data Interpretation for 2-Acetylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-acetylthiazole (CAS No: 24295-03-2), a key flavor and fragrance compound.[1][2] The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, food science, and analytical chemistry who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Properties

This compound, with the empirical formula C₅H₅NOS, is a colorless to pale yellow liquid known for its characteristic nutty, popcorn-like aroma.[3] Its structure consists of a thiazole ring substituted with an acetyl group at the 2-position.

Molecular Weight: 127.16 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.75Singlet-CH₃ (Acetyl group)
7.75DoubletH-5 (Thiazole ring)
8.05DoubletH-4 (Thiazole ring)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
25.5-CH₃ (Acetyl group)
122.5C-5 (Thiazole ring)
144.0C-4 (Thiazole ring)
168.0C-2 (Thiazole ring)
191.0C=O (Acetyl group)
Gas Chromatography-Mass Spectrometry (GC-MS) Data

Mass Spectrometry (Electron Ionization) Data

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
12736.58[M]⁺ (Molecular Ion)
11224.27[M-CH₃]⁺
9948.35[M-CO]⁺
5832.00[C₂H₂S]⁺
4399.99[CH₃CO]⁺ (Base Peak)

Source: NIST Mass Spectrometry Data Center

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational Mode
~3100C-H stretch (aromatic)
~1660-1680C=O stretch (ketone)
~1500-1600C=N and C=C stretch (thiazole ring)
~1360C-H bend (methyl)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Sample Preparation:

For ¹H and ¹³C NMR analysis of small molecules like this compound, a sample concentration of 5-25 mg for ¹H and 50-100 mg for ¹³C is typically required. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

Spectra are typically acquired on a high-field NMR spectrometer. For quantitative analysis, the relaxation delay (d1) should be at least five times the longitudinal relaxation time (T₁) of the nucleus of interest to ensure full relaxation between scans.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-100 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire FID using appropriate pulse sequence E->F G Fourier Transform FID to spectrum F->G H Phase and baseline correction G->H I Integrate peaks and assign chemical shifts H->I

Figure 1: Generalized workflow for NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Sample Preparation:

For volatile compounds like this compound, a dilute solution in a volatile organic solvent such as dichloromethane or hexane is prepared. The typical concentration for analysis is around 10 µg/mL. The sample should be free of particulates.

Instrumentation and Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of this compound B Transfer to a GC vial A->B C Inject sample into GC-MS system B->C D Separation in GC column C->D E Ionization and fragmentation in MS D->E F Detection of ions E->F G Generate total ion chromatogram (TIC) F->G H Extract mass spectrum of the peak of interest G->H I Identify compound by library matching and fragmentation H->I

Figure 2: Generalized workflow for GC-MS analysis.
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty instrument (or with clean KBr plates/ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place a drop of This compound on KBr plate or ATR crystal C Acquire sample spectrum A->C B Acquire background spectrum B->C D Background subtraction C->D E Identify characteristic absorption bands D->E F Correlate bands to functional groups E->F

Figure 3: Generalized workflow for IR spectroscopy.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides unambiguous evidence for the structure of this compound.

  • IR Spectroscopy: The strong absorption around 1660-1680 cm⁻¹ is characteristic of a ketone carbonyl group. The bands in the 3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are consistent with the C-H and C=N/C=C bonds of the thiazole ring, respectively.

  • ¹H NMR Spectroscopy: The singlet at 2.75 ppm integrating to three protons corresponds to the methyl group of the acetyl moiety. The two doublets at 7.75 and 8.05 ppm are characteristic of the two protons on the thiazole ring.

  • ¹³C NMR Spectroscopy: The peak at 191.0 ppm is indicative of a ketone carbonyl carbon. The signals at 25.5 ppm, and 122.5, 144.0, and 168.0 ppm correspond to the methyl carbon and the three carbons of the thiazole ring, respectively.

  • GC-MS: The molecular ion peak at m/z 127 confirms the molecular weight of the compound. The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), and the peak at m/z 112 represents the loss of a methyl group. These fragmentation patterns are consistent with the proposed structure.

Conclusion

The spectroscopic data obtained from NMR, GC-MS, and IR analyses provide a detailed and consistent characterization of this compound. This guide serves as a valuable resource for scientists and researchers for the identification and interpretation of the spectral features of this important flavor and fragrance compound.

References

The Versatile Thiazole Core: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and diverse pharmacological activities have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides an in-depth exploration of the biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
4a MCF-7 (Breast)12.7 ± 0.77[1]
HepG2 (Liver)6.69 ± 0.41[1]
5b MCF-7 (Breast)0.48 ± 0.03[2]
A549 (Lung)0.97 ± 0.13
2a MDA-MB-231 (Breast)1.8
HeLa (Cervical)3.5
2e MDA-MB-231 (Breast)2.1
HeLa (Cervical)4.2
9 HepG-2 (Liver)1.61 ± 1.92 µg/mL
10 HepG-2 (Liver)1.98 ± 1.22 µg/mL
4m BxPC-3 (Pancreatic)1.82 ± 0.158
4n MOLT-4 (Leukemia)1.9 ± 0.17
16a MCF-7 (Breast)0.73
18f A549 (Lung)1.64
Mechanism of Action: Targeting Cancer Hallmarks

Thiazole derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Several thiazole-containing compounds act as microtubule-targeting agents. By binding to the colchicine binding site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Others target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

  • Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.

Below are diagrams illustrating some of the key mechanisms of action.

G cluster_0 Tubulin Polymerization Inhibition Thiazole Derivative Thiazole Derivative β-Tubulin β-Tubulin Thiazole Derivative->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule Inhibits Polymerization α-Tubulin α-Tubulin α-Tubulin->Microtubule G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K inhibits Thiazole Derivative->Akt inhibits Thiazole Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of Thiazole Derivatives

Thiazole-containing compounds have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that inhibits the visible growth of a microorganism).

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Compound 6d Staphylococcus aureus50
Streptococcus agalactiae100
Compound 9 Staphylococcus aureus25
Streptococcus agalactiae25
Compound 12 S. aureus125-150
E. coli125-150
A. niger125-150
Compound 13 S. aureus50-75
E. coli50-75
A. niger50-75
Compound 3 Various Bacteria0.23-0.70 mg/mL
Compound 8 Various Fungi0.08-0.23 mg/mL
Mechanism of Action: Targeting Microbial Machinery

The antimicrobial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes:

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its activity and leading to bacterial cell death.

G cluster_0 DNA Gyrase Inhibition Thiazole Derivative Thiazole Derivative DNA Gyrase (GyrB) DNA Gyrase (GyrB) Thiazole Derivative->DNA Gyrase (GyrB) inhibits ATP binding DNA Supercoiling DNA Supercoiling DNA Gyrase (GyrB)->DNA Supercoiling enables ATP ATP ATP->DNA Gyrase (GyrB) binds to DNA Replication DNA Replication DNA Supercoiling->DNA Replication

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Thiazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated potent anti-inflammatory properties in various preclinical models. Their ability to modulate inflammatory pathways suggests their potential as therapeutic agents for inflammatory disorders.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a thiazole derivative in the carrageenan-induced paw edema model.

Compound IDDose% Inhibition of Edema (at 3h)
3c 10 mg/kg44%

Note: Data for this table is generalized from findings where specific thiazole derivatives showed significant inhibition.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

G cluster_0 Inhibition of Inflammatory Mediators Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX inhibits Thiazole Derivative->LOX inhibits

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Thiazole derivatives

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: control, standard, and test groups (different doses of thiazole derivatives).

  • Drug Administration: Administer the vehicle, standard drug, or thiazole derivative orally or intraperitoneally.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antiviral Activity of Thiazole Derivatives

The thiazole scaffold is present in several antiviral drugs and has shown promise in the development of new agents against a variety of viruses.

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected thiazole derivatives.

Compound IDVirusAssayIC50 / EC50 (µM)Reference
7 Vaccinia VirusAntiviral Assay7 µg/mL (EC50)
4d Influenza A (H3N2)Neuraminidase Inhibition3.43
D18 Influenza A (H1N1)Neuraminidase Inhibition13.06
D41 Influenza A (H3N2)Neuraminidase Inhibition14.97
k3 SARS-CoV-2 3CL proteaseProtease Inhibition0.010
Mechanism of Action: Targeting Viral Enzymes

A key mechanism of antiviral action for some thiazole derivatives is the inhibition of viral enzymes essential for replication and propagation, such as neuraminidase in the influenza virus.

G cluster_0 Influenza Neuraminidase Inhibition Thiazole Derivative Thiazole Derivative Influenza Virus Neuraminidase Influenza Virus Neuraminidase Thiazole Derivative->Influenza Virus Neuraminidase inhibits Sialic Acid Receptor Sialic Acid Receptor Influenza Virus Neuraminidase->Sialic Acid Receptor cleaves Viral Release Viral Release Sialic Acid Receptor->Viral Release enables Infection Spread Infection Spread Viral Release->Infection Spread

Caption: Inhibition of influenza neuraminidase by thiazole derivatives.

Experimental Protocol: Neuraminidase Inhibition Assay

Materials:

  • Purified neuraminidase enzyme

  • Fluorogenic substrate (e.g., MUNANA)

  • Thiazole derivatives

  • Assay buffer

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazole derivatives in the assay buffer.

  • Enzyme and Compound Incubation: Add the neuraminidase enzyme to the wells of the 96-well plate, followed by the addition of the thiazole derivatives. Incubate for a specified period.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.

Experimental Workflow: Hantzsch Thiazole Synthesis

G cluster_0 Hantzsch Thiazole Synthesis Workflow α-Haloketone α-Haloketone Reaction Mixture Reaction Mixture α-Haloketone->Reaction Mixture Thioamide Thioamide Thioamide->Reaction Mixture Reflux/Stir Reflux/Stir Reaction Mixture->Reflux/Stir Cooling & Precipitation Cooling & Precipitation Reflux/Stir->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Thiazole Derivative Thiazole Derivative Drying->Thiazole Derivative

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone

  • Thioamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: Dissolve the α-haloketone and an equimolar amount of the thioamide in ethanol in a round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The thiazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a privileged structure in medicinal chemistry. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. It is anticipated that further exploration of the chemical space around the thiazole nucleus will lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Key Chemical Precursors for 2-Acetylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical precursors and synthetic pathways for producing 2-acetylthiazole, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the core synthetic strategies, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved.

Core Synthetic Strategies and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each employing a unique set of precursor molecules. The most prominent of these methods include the multi-step synthesis from 2-bromothiazole, the classic Hantzsch thiazole synthesis, direct acetylation of the thiazole ring, and the Maillard reaction, which is a key pathway for its formation in food systems.

Multi-Step Synthesis via 2-Bromothiazole

A high-yield and well-documented method for synthesizing this compound involves a three-step process starting from common laboratory reagents. This pathway offers a reliable route to the target molecule with good control over the reaction at each stage.

The key precursors for this pathway are:

  • Thiourea and Chloroacetaldehyde: These react to form the initial thiazole ring structure, 2-aminothiazole.

  • 2-Aminothiazole: This intermediate is then converted to 2-bromothiazole.

  • 2-Bromothiazole, Butyllithium, and Ethyl Acetate: In the final step, 2-bromothiazole is lithiated and then acetylated to yield this compound.

A logical workflow for this synthesis is presented below.

G cluster_0 Step 1: 2-Aminothiazole Synthesis cluster_1 Step 2: 2-Bromothiazole Synthesis cluster_2 Step 3: this compound Synthesis Thiourea Thiourea Aminothiazole 2-Aminothiazole Thiourea->Aminothiazole Toluene, 90°C Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Aminothiazole Aminothiazole_ref 2-Aminothiazole Bromothiazole 2-Bromothiazole Aminothiazole_ref->Bromothiazole 1. H₂SO₄, HNO₃, NaNO₂ 2. NaBr, CuSO₄ Bromothiazole_ref 2-Bromothiazole Acetylthiazole This compound Bromothiazole_ref->Acetylthiazole 1. Butyllithium, -78°C 2. Ethyl Acetate

Diagram 1: Multi-step synthesis of this compound from thiourea.
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for forming the thiazole ring.[1] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1] For the synthesis of this compound, the key precursors would be:

  • Thioacetamide: Provides the sulfur and nitrogen atoms for the thiazole ring and the C2 carbon.

  • An α-halo-α'-ketoacetaldehyde derivative (e.g., 3-bromo-2-oxopropanal): Provides the C4, C5, and the acetyl group.

The general mechanism for the Hantzsch synthesis is depicted below.

G Thioamide Thioamide (e.g., Thioacetamide) Intermediate Intermediate Thioamide->Intermediate Nucleophilic Attack (SN2) Haloketone α-Haloketone (e.g., 3-bromo-2-oxopropanal) Haloketone->Intermediate Thiazole Thiazole Derivative (this compound) Intermediate->Thiazole Intramolecular Cyclization & Dehydration

Diagram 2: General pathway for the Hantzsch thiazole synthesis.
Direct Acetylation of Thiazole

A more direct route to this compound is the Friedel-Crafts acetylation of the thiazole ring itself. This method is often employed in industrial settings.[2] The primary precursors for this reaction are:

  • Thiazole: The foundational heterocyclic ring.

  • An Acetylating Agent: Typically acetic anhydride or acetyl chloride.

  • A Lewis Acid Catalyst: Such as aluminum chloride or phosphoric acid, to activate the acetylating agent.

G Thiazole Thiazole Acetylthiazole This compound Thiazole->Acetylthiazole AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcyliumIon Acylium Ion Intermediate AcetylatingAgent->AcyliumIon LewisAcid Lewis Acid Catalyst (e.g., H₃PO₄) LewisAcid->AcyliumIon Activation AcyliumIon->Acetylthiazole Electrophilic Aromatic Substitution

Diagram 3: Pathway for the direct acetylation of thiazole.
Maillard Reaction Pathway

This compound is a known product of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures, contributing to the aroma of many cooked foods.[3] The key precursors in this complex cascade of reactions are:

  • A Sugar Source (e.g., D-glucose): Which degrades to form dicarbonyl compounds like glyoxal and methylglyoxal.[3]

  • A Sulfur-Containing Amino Acid (e.g., L-cysteine): Which provides the necessary hydrogen sulfide (H₂S) and ammonia (NH₃) through Strecker degradation.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols, allowing for a direct comparison of reaction conditions and yields.

Table 1: Synthesis of 2-Aminothiazole (Step 1)

Precursor 1Precursor 2SolventTemperature (°C)Time (h)Yield (%)
ThioureaChloroacetaldehydeToluene901.578.0

Table 2: Synthesis of 2-Bromothiazole (Step 2)

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
2-AminothiazoleH₂SO₄, HNO₃, NaNO₂, NaBr, CuSO₄< 10> 1Not Specified

Table 3: Synthesis of this compound via 2-Bromothiazole (Step 3)

Starting MaterialReagent 1Reagent 2Molar Ratio (Bromo- thiazole:BuLi:EtOAc)Temperature (°C)Time (h)Yield (%)
2-BromothiazoleButyllithiumEthyl Acetate1:1.2:2-78395.2
2-BromothiazoleButyllithiumEthyl Acetate1:1.33:1.67-78295.0
2-BromothiazoleButyllithiumEthyl Acetate1:1.2:1.33-80194.7
2-BromothiazoleButyllithiumEthyl Acetate1:1.13:2-78193.8

Experimental Protocols

Detailed Protocol for the Multi-Step Synthesis of this compound from Thiourea

Step 1: Preparation of 2-Aminothiazole

  • In a 500ml three-necked round-bottom flask, add 300ml of toluene, 30g of thiourea, and 49g of chloroacetaldehyde under agitation.

  • Maintain the temperature at 90°C and stir for 1.5 hours.

  • After cooling, add a 20% sodium hydroxide solution to neutralize the mixture to a pH of 7.

  • Separate the organic layer and obtain 2-aminothiazole via vacuum distillation. The resulting product should have a melting point of 92-93°C. The yield is approximately 78.0%.

Step 2: Preparation of 2-Bromothiazole

  • Dissolve 0.25 mol of 2-aminothiazole in 150ml of 45% sulfuric acid in a 500ml reaction flask. Stir until dissolved and cool to 2°C.

  • Add 50ml of 65% concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10°C.

  • Slowly add 50ml of a 5mol/l aqueous sodium nitrite solution, maintaining the temperature below 7°C. Continue stirring for 1 hour after the addition is complete.

  • The resulting solution is then added to a mixed solution of sodium bromide and copper sulfate to carry out the bromination reaction, yielding 2-bromothiazole.

Step 3: Preparation of this compound

  • In a suitable reaction vessel, prepare a solution of 0.18 mol of butyllithium.

  • Dropwise, add a solution containing 0.15 mol of 2-bromothiazole over approximately 2 hours, maintaining a low temperature of -78°C.

  • After the addition is complete, continue to stir the mixture for 1 hour at -78°C.

  • Add 0.3 mol of ethyl acetate dropwise to the solution.

  • Continue stirring for 3 hours to allow the reaction to complete.

  • Allow the mixture to stand, then extract the organic phase.

  • Wash the organic phase with distilled water and dry with anhydrous Na₂SO₄.

  • Collect the fraction boiling at 89-91°C at 1.6kPa via vacuum distillation to obtain 18.16g of this compound, corresponding to a yield of 95.2%.

General Protocol for Hantzsch Thiazole Synthesis
  • In a round-bottom flask equipped with a reflux condenser, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in 10 mL of ethanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Note: For the synthesis of this compound, thioacetamide would be used in place of thiourea, and an appropriate α-haloketone precursor for the acetyl group would be required.

General Protocol for Direct Friedel-Crafts Acetylation

The direct acetylation of aromatic compounds is a standard procedure, though specific conditions for thiazole can vary. A general approach is as follows:

  • In a reaction vessel, suspend the Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Add the thiazole substrate dropwise to the mixture.

  • Allow the reaction to stir at room temperature for a specified time, monitoring completion by TLC.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it with an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.

References

The Pivotal Role of 2-Acetylthiazole in Food Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole is a key heterocyclic aroma compound that imparts desirable nutty, popcorn-like, and roasted flavors to a wide variety of thermally processed foods. Formed primarily through the Maillard reaction, its exceptionally low odor threshold makes it a significant contributor to the overall flavor profile of products such as coffee, roasted nuts, baked goods, and cooked meats. This technical guide provides an in-depth exploration of the chemistry, sensory properties, formation pathways, and analytical quantification of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of the putative sensory reception mechanisms. This document is intended to be a comprehensive resource for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

This compound (CAS Registry No. 24295-03-2) is a volatile organic compound that plays a crucial role in the desirable flavor profiles of many cooked and roasted foods.[1][2] Its characteristic nutty, popcorn, and roasted aroma notes are fundamental to the sensory experience of products like coffee, cocoa, bread, and meat.[2][3] The significance of this compound in food flavor is underscored by its remarkably low odor threshold, which is in the parts-per-billion (ppb) range, meaning even minute quantities can have a substantial impact on the overall flavor.[1]

This guide delves into the multifaceted role of this compound in food flavor chemistry, providing a technical overview for researchers and industry professionals. We will explore its natural occurrence, sensory characteristics, mechanisms of formation, and methods for its analysis. Furthermore, this guide offers detailed experimental protocols and visual representations of key pathways to serve as a practical resource.

Physicochemical and Sensory Properties

This compound is a colorless to light yellow oily liquid with a molecular formula of C5H5NOS and a molecular weight of 127.17 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Boiling Point89-91 °C at 12 mmHg
Density1.227 g/mL at 25 °C
Refractive Indexn20/D 1.548
SolubilitySoluble in alcohol, propylene glycol, and triacetin; Insoluble in water.
Sensory Profile

The sensory characteristics of this compound are its most notable feature in food chemistry. It is predominantly described as having a nutty, popcorn-like, roasted, and bready aroma . At higher concentrations, it can also contribute savory and meaty notes.

Table 2: Sensory Descriptors for this compound

DescriptorContext/ConcentrationReference(s)
Nutty, popcorn, roasted peanut, hazelnut0.10% in dipropylene glycol
Toasted corn chip, popcorn, raw nutty, bready-
Chocolate, hazelnut, meaty, fruity-
Cereal, bread, cocoa-
Corn chip, musty30.00 ppm
Odor and Taste Thresholds

The potency of this compound as a flavor compound is due to its extremely low detection threshold. While a precise, universally agreed-upon value in water is not consistently reported in the literature, it is widely recognized to be in the parts-per-billion (ppb) range. This low threshold means that it is a potent odorant that can significantly influence food aroma even at trace concentrations.

Table 3: Flavor Thresholds and Usage Levels of this compound

ParameterValue/LevelMedium/ApplicationReference(s)
Odor ThresholdIn the parts-per-billion (ppb) rangeGeneral
Taste DescriptionCorn chip with a slight musty background30 ppm
Recommended Usage Level1 ppmBakery
Recommended Usage Level2 ppmGravies
Recommended Usage Level3 ppmSnack foods
Recommended Usage Level0.5 ppmSoups
Suggested Addition Level~20 ppmToasted almond flavors
Suggested Addition Levelup to 50 ppmHazelnut flavors
Suggested Addition Level~100 ppmPeanut flavors

Occurrence in Foodstuffs

This compound is not typically present in raw foods. Instead, it is formed during thermal processing. It has been identified in a wide array of cooked and roasted products.

Table 4: Occurrence and Concentration of this compound in Various Foods

Food ProductConcentrationReference(s)
Roasted CoffeePresent (quantities vary with roasting conditions)
Bread CrustPresent (formed during baking)
Roasted Nuts (general)Present
Cooked BeefPresent
Cooked AsparagusPresent
Canned Sweet CornPresent
Cooked Pine MushroomPresent
Chinese Mitten Crab (Hepatopancreas)457.80 µg/kg

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.

The Maillard Reaction

Specifically, the formation of this compound involves the reaction of a sulfur-containing amino acid, most notably L-cysteine, with a reducing sugar, such as D-glucose. Key intermediates in this pathway are dicarbonyl compounds like glyoxal and methylglyoxal, which are degradation products of the sugars. These dicarbonyls react with hydrogen sulfide (H₂S) and ammonia (NH₃), both of which are derived from the degradation of L-cysteine, to form the thiazole ring structure.

Figure 1: Simplified formation pathway of this compound via the Maillard reaction.

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis involves the lithiation of 2-bromothiazole followed by acetylation.

Objective: To synthesize this compound from 2-bromothiazole.

Materials:

  • 2-bromothiazole

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Add the anhydrous solvent (THF or MTBE) to the flask and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution to the cooled solvent while stirring.

  • Prepare a solution of 2-bromothiazole in the anhydrous solvent and add it dropwise to the n-BuLi solution via the dropping funnel, maintaining the temperature between -70 and -78 °C. The molar ratio of 2-bromothiazole to n-BuLi should be approximately 1:1.1 to 1:1.5.

  • After the addition is complete, stir the mixture at this temperature for 30-60 minutes to ensure complete lithiation.

  • Add ethyl acetate dropwise to the reaction mixture, again maintaining the low temperature. The molar ratio of 2-bromothiazole to ethyl acetate should be approximately 1:1.3 to 1:2.

  • After the addition of ethyl acetate, allow the reaction to proceed at -78 °C for 1.5-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry three-necked flask under N₂/Ar B Add anhydrous THF/MTBE A->B C Cool to -78 °C B->C D Add n-BuLi C->D E Add 2-bromothiazole solution dropwise D->E F Stir for 30-60 min at -78 °C E->F G Add ethyl acetate dropwise F->G H React for 1.5-2 h at -78 °C G->H I Quench with sat. NH₄Cl H->I J Warm to room temperature I->J K Extract with organic solvent J->K L Dry, filter, and concentrate K->L M Purify (distillation/chromatography) L->M

Figure 2: Experimental workflow for the synthesis of this compound.
Quantification in Food Matrices by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile flavor compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method.

Objective: To quantify this compound in a bread crust sample using HS-SPME-GC-MS.

Materials and Equipment:

  • Bread crust sample

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time)

  • HS-SPME autosampler with a suitable fiber (e.g., Carboxen/Divinylbenzene/Polydimethylsiloxane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for flavor analysis (e.g., a wax or polar column like DB-WAX or FFAP).

Procedure:

  • Sample Preparation:

    • Grind the bread crust sample into a fine powder.

    • Weigh a precise amount of the powdered sample (e.g., 1-2 g) into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles into the headspace.

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to promote partitioning of volatiles into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode for a few minutes.

    • Use a temperature program for the GC oven to separate the compounds. A typical program might be: hold at 40 °C for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 5 minutes.

    • The carrier gas is typically helium at a constant flow rate.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 127, 99, 58, 43) and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification A Grind bread crust B Weigh sample into vial A->B C Add internal standard and sat. NaCl B->C D Seal vial C->D E Equilibrate sample (e.g., 60°C) D->E F Expose SPME fiber to headspace E->F G Desorb fiber in GC inlet F->G H Chromatographic separation G->H I Mass spectrometric detection (Scan or SIM) H->I J Integrate peak areas I->J K Calculate concentration using calibration curve J->K

Figure 3: General workflow for the quantification of this compound in bread crust by HS-SPME-GC-MS.

Sensory Perception Pathway

The perception of aroma compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). While the specific human olfactory receptor for this compound has not been definitively identified, research on structurally and sensorially similar pyrazines has identified OR5K1 as a key receptor for this class of "nutty" and "roasty" compounds. It is highly probable that this compound interacts with a similar receptor or set of receptors.

The binding of an odorant molecule to its receptor initiates a signal transduction cascade:

  • The activated GPCR catalyzes the exchange of GDP for GTP on the associated G protein (Gα_olf).

  • The activated Gα_olf subunit dissociates and activates adenylate cyclase.

  • Adenylate cyclase converts ATP to cyclic AMP (cAMP).

  • cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron.

  • If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space cluster_cns Central Nervous System odorant This compound receptor Olfactory Receptor (OR) (e.g., OR5K1-like) odorant->receptor Binds to g_protein G Protein (Gα_olf) receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp ATP to cAMP ion_channel CNG Ion Channel depolarization Depolarization (Na⁺, Ca²⁺ influx) ion_channel->depolarization atp ATP camp->ion_channel Opens action_potential Action Potential depolarization->action_potential olfactory_bulb Olfactory Bulb action_potential->olfactory_bulb Signal to perception Aroma Perception ('Nutty', 'Roasted') olfactory_bulb->perception Signal processing

Figure 4: Putative signaling pathway for the perception of this compound.

Conclusion

This compound is an indispensable component of the flavor chemist's palette, contributing significantly to the desirable roasted and nutty notes in a vast range of food products. Its formation via the Maillard reaction is a classic example of how thermal processing generates complex and appealing flavors. Understanding the chemistry, formation, and sensory perception of this potent aroma compound is crucial for food product development, quality control, and the creation of novel flavor systems. The methodologies and pathways detailed in this guide provide a foundational resource for professionals seeking to harness and understand the impact of this compound in food and beyond.

References

Solubility Profile of 2-Acetylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 2-acetylthiazole, a key aroma compound found in a variety of food products and an important intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its solubility in aqueous and organic media, alongside standardized experimental protocols for its determination.

Executive Summary

This compound (CAS No: 24295-03-2) is a heterocyclic ketone with a characteristic nutty, popcorn-like aroma. Its solubility is a critical parameter for its application in flavor formulations, as well as for its use as a building block in the synthesis of more complex molecules. This guide summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visualization of its formation pathway via the Maillard reaction.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available data is summarized in the table below. It is noteworthy that while its solubility in water has been estimated quantitatively, detailed numerical data for its solubility in a broad range of organic solvents is not extensively documented in publicly available literature.

SolventChemical FormulaSolubilityTemperature (°C)RemarksCitation(s)
WaterH₂OSlightly solubleNot Specified[1]
WaterH₂O~25.08 g/L (estimated)25Estimated value[2]
EthanolC₂H₅OHMiscibleRoom Temperature[3]
FatsN/ASolubleNot Specified[3]
OilsN/ASolubleNot Specified[3]
Most Organic SolventsN/ASolubleNot Specified
Propylene GlycolC₃H₈O₂SolubleNot Specified
TriacetinC₉H₁₄O₆SolubleNot Specified

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method. This method is suitable for generating reliable equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Vials for sample analysis

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation. b. Place the container in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. d. Dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of this compound Formation

This compound is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The following diagram illustrates a simplified pathway for the formation of this compound from the reaction of cysteine (a sulfur-containing amino acid) and a reducing sugar.

G Simplified Maillard Reaction Pathway for this compound Formation cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates Reducing_Sugar Reducing Sugar (e.g., Glucose) Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Condensation Cysteine Cysteine (Sulfur-containing Amino Acid) Cysteine->Amadori_Product H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Strecker Degradation NH3 Ammonia (NH₃) Cysteine->NH3 Strecker Degradation Dicarbonyls Dicarbonyl Intermediates (e.g., Glyoxal, Methylglyoxal) Amadori_Product->Dicarbonyls Degradation Intermediate_Thiazoline Intermediate Thiazoline Dicarbonyls->Intermediate_Thiazoline H2S->Intermediate_Thiazoline Reaction NH3->Intermediate_Thiazoline Acetylthiazole This compound Intermediate_Thiazoline->Acetylthiazole Oxidation/Dehydration

Simplified Maillard Reaction Pathway

This guide serves as a foundational resource for understanding the solubility of this compound. For further in-depth analysis, it is recommended to perform experimental validation for specific solvent systems relevant to your research or application.

References

A Deep Dive into 2-Acetylthiazole: A Technical Guide to its Sensory Profile and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthiazole is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the flavor and fragrance industry.[1] Renowned for its characteristic nutty, popcorn-like, and roasted aroma, it is a key component in the formulation of a wide array of savory and sweet flavors.[1][2][3][4] This technical guide provides an in-depth analysis of the sensory properties of this compound, detailed experimental protocols for its evaluation, and an overview of its chemical characteristics and applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid. It is naturally found in a variety of cooked and roasted foods, including beef, pork liver, asparagus, potatoes, and rice. Its presence in these foods is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

PropertyValue
CAS Number 24295-03-2
Molecular Formula C₅H₅NOS
Molecular Weight 127.17 g/mol
Boiling Point 89-91 °C at 12 mmHg
Appearance Colorless to pale yellow liquid
Odor Nutty, popcorn, roasted, hazelnut, cocoa, bread-like

Sensory Profile and Odor Characteristics

The odor profile of this compound is complex and highly sought after for its ability to impart roasted and savory notes. Its primary odor descriptors are nutty, popcorn, roasted peanut, and hazelnut. At higher concentrations, it can also present meaty and savory characteristics.

Quantitative Sensory Data

The potency of this compound as an aroma compound is underscored by its extremely low odor threshold. While comprehensive quantitative sensory panel data with intensity ratings for each descriptor is not widely available in the public domain, the odor detection threshold has been reported.

ParameterMediumValueReference
Odor Threshold Water0.004 - 0.0041 µg/L(Hofmann et al., 1995; Hofmann & Schieberle, 1997)

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound typically involves techniques that can handle its high potency and complex odor profile. Gas Chromatography-Olfactometry (GC-O) is a powerful and widely used method for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the key odor-active compounds in a sample containing this compound and to characterize their individual odor profiles.

Materials and Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5, DB-FFAP).

  • High-purity carrier gas (e.g., helium, hydrogen).

  • Sample of this compound in a suitable solvent (e.g., ethanol, diethyl ether).

  • Trained sensory panelists.

  • Data acquisition system for both FID and olfactometry data.

Procedure:

  • Sample Preparation: Prepare a dilution series of the this compound sample in the chosen solvent. The concentrations should be appropriate to avoid overwhelming the panelists' sense of smell.

  • GC-O Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

    • At the end of the column, the effluent is split between the FID and the olfactometry port.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the retention time, duration, and a detailed description of each odor perceived.

    • This process is repeated with multiple panelists to ensure the reliability of the results.

  • Data Analysis:

    • The data from the FID provides a chromatogram showing the chemical composition of the sample.

    • The olfactometry data is compiled to create an aromagram, which is a plot of odor intensity versus retention time.

    • By comparing the chromatogram and the aromagram, the odor-active compounds can be identified.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a specific GC-O technique used to determine the most potent odorants in a sample.

Procedure:

  • The sample extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.

  • Each dilution is analyzed by GC-O.

  • The highest dilution at which an odorant can still be detected by the panelist is its Flavor Dilution (FD) factor.

  • Odorants with higher FD factors are considered to be more potent contributors to the overall aroma of the sample.

GCO_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-O Analysis cluster_Detection Detection cluster_Data Data Analysis Sample This compound Sample Dilution Serial Dilution Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID FID Detector Splitting->FID Olfactometry Olfactometry Port Splitting->Olfactometry Chromatogram Chromatogram FID->Chromatogram Panelist Sensory Panelist Olfactometry->Panelist Aromagram Aromagram Panelist->Aromagram Identification Odorant Identification Chromatogram->Identification Aromagram->Identification

Figure 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Olfactory Signaling Pathway

The perception of this compound's aroma is initiated by the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not yet been definitively identified, the general mechanism of olfactory signal transduction is well-established and involves a G-protein coupled receptor (GPCR) cascade.

Upon binding of an odorant molecule like this compound to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein (G-olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific smell.

Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (G-olf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Ion Channel Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx cAMP->CNG_channel Opening Signal Signal to Brain Depolarization->Signal

Figure 2: General olfactory signaling pathway.

Applications in Industry

The unique sensory properties of this compound make it a valuable ingredient in the food and fragrance industries.

  • Food Industry: It is widely used as a flavoring agent in a variety of products, including snacks, sauces, seasonings, soups, and coffee blends, to impart nutty, popcorn, and toasted notes. It is also used to enhance the natural flavor of cooked or roasted foods.

  • Fragrance Industry: In perfumery, this compound is used to create warm, sweet, and roasted notes. It blends well with caramel, nutty, and tobacco accords.

Conclusion

This compound is a powerful aroma compound with a distinctive and highly desirable nutty, popcorn-like, and roasted sensory profile. Its extremely low odor threshold makes it a significant contributor to the flavor and aroma of numerous food products and fragrances. The sensory analysis of this compound relies on sophisticated techniques such as Gas Chromatography-Olfactometry to fully characterize its potent and complex odor. While the specific olfactory receptors for this compound are yet to be identified, its perception is understood to occur through the well-established G-protein coupled olfactory signaling pathway. Further research into the quantitative sensory profile and specific receptor interactions of this compound will continue to enhance its application in the development of innovative flavors and fragrances.

References

Methodological & Application

Laboratory Synthesis of 2-Acetylthiazole from 2-Bromothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-acetylthiazole, a key intermediate in pharmaceutical and flavor chemistry, starting from 2-bromothiazole. The primary method detailed is a high-yield synthesis via lithium-halogen exchange and subsequent acetylation. Additionally, representative protocols for alternative synthetic routes employing palladium-catalyzed cross-coupling reactions (Stille, Negishi, and Heck) are presented as viable, albeit potentially less common, alternatives for this specific transformation.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and is also a significant flavor component found in a variety of foods. Its efficient synthesis is of considerable interest to the scientific community. This application note outlines a robust and high-yielding laboratory-scale synthesis from readily available 2-bromothiazole. The primary described method involves a lithium-halogen exchange followed by quenching with an acetylating agent. Alternative palladium-catalyzed methods are also discussed, offering different functional group tolerance and mechanistic pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches for producing this compound from 2-bromothiazole.

Parameter Lithium-Halogen Exchange / Acetylation Stille Coupling (Representative) Negishi Coupling (Representative) Heck Reaction (Representative)
Primary Reagents 2-Bromothiazole, n-Butyllithium, Ethyl Acetate2-Bromothiazole, Tributyl(1-ethoxyvinyl)tin2-Bromothiazole, Acetylzinc Chloride2-Bromothiazole, Butyl Vinyl Ether
Catalyst NonePd(PPh₃)₄Pd(PPh₃)₄Pd(OAc)₂, P(o-tolyl)₃
Solvent Anhydrous Ether or THFAnhydrous Toluene or DioxaneAnhydrous THFDMF or DMAc
Temperature -78 °C to Room Temperature80-110 °CRoom Temperature to 60 °C100-140 °C
Reaction Time 1.5 - 4 hours12 - 24 hours4 - 12 hours12 - 24 hours
Reported Yield Up to 95.2%[1]Not specifically reported; generally moderate to highNot specifically reported; generally moderate to highNot specifically reported; generally moderate to high
Workup Aqueous Quench and ExtractionAqueous Workup, Filtration, and ChromatographyAqueous Quench and ExtractionAqueous Workup and Chromatography

Experimental Protocols

Primary Method: Synthesis via Lithium-Halogen Exchange and Acetylation

This protocol is adapted from a high-yield procedure.[1] It involves the formation of a 2-lithiothiazole intermediate, which then reacts with ethyl acetate to form the desired ketone.

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Ethyl acetate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous diethyl ether (30 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 to 1.5 equivalents) to the cooled ether.

  • In a separate flask, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether.

  • Add the 2-bromothiazole solution dropwise to the stirred n-butyllithium solution at -78 °C over a period of 20-30 minutes.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete lithium-halogen exchange.

  • Add ethyl acetate (1.3 to 2.0 equivalents) dropwise to the reaction mixture at -78 °C. A color change may be observed.

  • Continue stirring at -78 °C for 1.5 to 2 hours.[1]

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Alternative Method 1: Stille Coupling (Representative Protocol)

This representative protocol describes the coupling of 2-bromothiazole with an acetyl anion equivalent, tributyl(1-ethoxyvinyl)tin, followed by hydrolysis to yield the ketone.

Materials:

  • 2-Bromothiazole

  • Tributyl(1-ethoxyvinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or dioxane

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 equivalent), tributyl(1-ethoxyvinyl)tin (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Stir the mixture with 1 M aqueous HCl for 1 hour to hydrolyze the enol ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate this compound.

Alternative Method 2: Negishi Coupling (Representative Protocol)

This representative protocol outlines the coupling of 2-bromothiazole with a hypothetical acetylzinc reagent.

Materials:

  • 2-Bromothiazole

  • Acetyl chloride

  • Zinc dust

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous THF

Procedure:

  • Preparation of Acetylzinc Chloride (in situ): In a flame-dried flask under argon, activate zinc dust. Add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF and stir to form the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, add 2-bromothiazole (1.0 equivalent) and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF.

  • Transfer the freshly prepared acetylzinc chloride solution to the Schlenk flask containing the 2-bromothiazole and catalyst.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Alternative Method 3: Heck Reaction (Representative Protocol)

This representative protocol involves the palladium-catalyzed reaction of 2-bromothiazole with a vinyl ether, followed by acidic workup to furnish the ketone.

Materials:

  • 2-Bromothiazole

  • Butyl vinyl ether

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous DMF or DMAc

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • To a flame-dried, sealable reaction tube, add 2-bromothiazole (1.0 equivalent), Pd(OAc)₂ (0.03 equivalents), and P(o-tol)₃ (0.06 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, triethylamine (1.5 equivalents), and butyl vinyl ether (1.5 equivalents).

  • Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with diethyl ether.

  • Wash the combined organic layers with 1 M aqueous HCl to hydrolyze the intermediate enol ether.

  • Wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Visualizations

SynthesisWorkflow Start 2-Bromothiazole + Anhydrous Ether Cooling1 Cool to -78 °C Start->Cooling1 nBuLi n-Butyllithium nBuLi->Cooling1 Add dropwise Li_Exchange Lithium-Halogen Exchange Cooling1->Li_Exchange Acetylation Acetylation at -78 °C Li_Exchange->Acetylation EthylAcetate Ethyl Acetate EthylAcetate->Acetylation Add dropwise Quench Aqueous Quench (sat. NaHCO₃) Acetylation->Quench Warm to RT Extraction Workup & Extraction Quench->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via lithium-halogen exchange.

PalladiumCatalysis Reactants 2-Bromothiazole + Acetyl Synthon Reaction Palladium-Catalyzed Cross-Coupling (Stille, Negishi, or Heck) Reactants->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Intermediate Coupled Intermediate (e.g., enol ether) Reaction->Intermediate Note Acetyl Synthon: Tributyl(1-ethoxyvinyl)tin (Stille) Acetylzinc Chloride (Negishi) Vinyl Ether (Heck) Reaction->Note Workup Workup & Hydrolysis (if needed) Intermediate->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for palladium-catalyzed synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Acetylthiazole in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthiazole is a key aroma compound found in a variety of cooked and processed foods, contributing to their desirable nutty, popcorn-like, and roasted flavor profiles. It is naturally formed during the Maillard reaction and is present in foods such as baked bread, roasted meats, coffee, and cocoa. The accurate quantification of this compound is crucial for food quality control, flavor profile optimization, and sensory analysis. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in various food matrices using modern analytical techniques.

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in food are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The choice of method depends on the food matrix, the required sensitivity, and the available instrumentation.

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in food. It is a solvent-free extraction method that is both sensitive and relatively easy to automate.

HPLC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex matrices or when derivatization is employed to enhance the chromatographic properties and ionization efficiency of the analyte.

Due to the complexity of food matrices and the volatile nature of this compound, significant matrix effects can be expected. Therefore, for accurate quantification, the use of a stable isotope dilution assay (SIDA) with a labeled internal standard (e.g., d3-2-acetylthiazole) or the method of standard addition is highly recommended to compensate for matrix-induced signal suppression or enhancement and to correct for losses during sample preparation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described. Please note that these values can vary depending on the specific food matrix, instrumentation, and method parameters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME

ParameterCereal/Baked GoodsMeat ProductsCoffee/Cocoa
Limit of Detection (LOD) 0.1 - 1 µg/kg0.5 - 2 µg/kg1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg1 - 10 µg/kg5 - 20 µg/kg
Linearity (R²) > 0.99> 0.99> 0.99
Recovery (%) 85 - 11080 - 11575 - 110
Precision (RSD%) < 15< 20< 20

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

ParameterCereal/Baked GoodsMeat ProductsCoffee/Cocoa
Limit of Detection (LOD) 0.05 - 0.5 µg/kg0.1 - 1 µg/kg0.2 - 2 µg/kg
Limit of Quantification (LOQ) 0.2 - 2 µg/kg0.5 - 5 µg/kg1 - 10 µg/kg
Linearity (R²) > 0.995> 0.995> 0.99
Recovery (%) 90 - 11085 - 11580 - 120
Precision (RSD%) < 10< 15< 15

Experimental Protocols

Protocol 1: Quantification of this compound in Cereal and Baked Goods using HS-SPME-GC-MS

This protocol is adapted from methods developed for the analysis of structurally similar volatile compounds in rice and bread.

1. Sample Preparation:

  • Homogenize a representative sample of the cereal or baked good (e.g., bread crumb) to a fine powder. For high-moisture samples, freeze-drying prior to grinding is recommended.

  • Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated sodium chloride solution to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • If using a stable isotope dilution assay, add a known amount of the deuterated internal standard (e.g., d3-2-acetylthiazole) to the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler incubator set at 60-80°C.

  • Equilibrate the sample for 15-30 minutes to allow the volatile compounds to partition into the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

    • SIM Ions for this compound: m/z 127 (molecular ion), 85, 58.

    • SIM Ions for d3-2-Acetylthiazole (Internal Standard): m/z 130, 88, 61.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

4. Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound (and the internal standard) under the same conditions. For the standard addition method, add known amounts of a this compound standard to a series of sample aliquots.

Protocol 2: Quantification of this compound in Meat Products using HS-SPME-GC-MS

1. Sample Preparation:

  • Remove any visible fat and connective tissue from the meat sample.

  • Mince the meat using a food processor.

  • Weigh 2-3 g of the minced meat into a 20 mL headspace vial.

  • Add 5 mL of a saturated sodium chloride solution.

  • Add the internal standard if using SIDA.

  • Seal the vial as described in Protocol 1.

2. HS-SPME and GC-MS Analysis:

  • Follow the same HS-SPME and GC-MS parameters as outlined in Protocol 1. The equilibration and extraction times and temperatures may need to be optimized for the specific meat matrix.

Protocol 3: Quantification of this compound in Coffee and Cocoa using HPLC-MS/MS with Derivatization

This protocol is based on methods for the analysis of related carbonyl compounds in complex matrices.

1. Sample Preparation and Extraction:

  • Grind coffee beans or cocoa nibs to a fine powder.

  • Weigh 1 g of the powder into a centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

  • Vortex the mixture for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant.

2. Derivatization:

  • To 1 mL of the supernatant, add 100 µL of a 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex and incubate the mixture at 60°C for 30 minutes to form the DNPH derivative of this compound.

  • After cooling, filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 20% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound-DNPH derivative: The specific precursor and product ions will need to be determined by infusing the derivatized standard.

4. Quantification:

  • Prepare a calibration curve using derivatized standards of this compound. An internal standard, ideally a stable isotope-labeled version of the derivatized analyte, should be used.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (Grinding/Mincing) Weighing Weighing Homogenization->Weighing Addition Addition of Salt Solution & Internal Standard Weighing->Addition Incubation Incubation/ Equilibration Addition->Incubation GC-MS Path Derivatization Solvent Extraction & Derivatization (HPLC) Addition->Derivatization HPLC-MS/MS Path SPME HS-SPME Incubation->SPME GCMS GC-MS Analysis SPME->GCMS HPLCMS HPLC-MS/MS Analysis Derivatization->HPLCMS Quantification Quantification (Calibration Curve) GCMS->Quantification HPLCMS->Quantification

Caption: General workflow for the quantification of this compound in food.

Method_Selection Start Select Analytical Method Matrix Food Matrix Complexity Start->Matrix Volatility Analyte Volatility Matrix->Volatility Simple HPLCMS HPLC-MS/MS Matrix->HPLCMS Complex GCMS HS-SPME-GC-MS Volatility->GCMS High Volatility->HPLCMS Low/Derivatizable Sensitivity Required Sensitivity Sensitivity->GCMS Moderate Sensitivity->HPLCMS High GCMS->Sensitivity Sufficient HPLCMS->Sensitivity High Sensitivity Required

Caption: Decision tree for selecting an analytical method for this compound.

Application Note and Protocol for the GC-MS Analysis of 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthiazole (CAS No. 24295-03-2) is a volatile heterocyclic compound that contributes significantly to the characteristic nutty, roasted, and popcorn-like aromas in a variety of cooked and processed foods.[1][2] Its formation is primarily attributed to the Maillard reaction between reducing sugars and sulfur-containing amino acids, such as cysteine, during thermal processing.[1][2][3] The presence and concentration of this compound are critical indicators of flavor quality in numerous food products, including coffee, cocoa, and baked goods. Beyond its role as a key aroma compound, this compound and its derivatives are also of interest to the pharmaceutical industry due to their potential biological activities.

This application note provides a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitative analysis of this compound in various matrices. The methodologies detailed herein are designed to offer a robust framework for researchers in food science, flavor chemistry, and drug development.

Physicochemical and Mass Spectrometry Data

A thorough understanding of the analyte's properties is fundamental for method development. Key physicochemical and mass spectrometric data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number24295-03-2
Molecular FormulaC₅H₅NOS
Molecular Weight127.16 g/mol
Boiling Point89-91 °C at 12 mmHg
AppearanceColorless to yellow oily liquid
Density1.227 g/mL at 25 °C

Table 2: Key Mass Spectral Ions for this compound (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z)Relative IntensityIon Identity
43100% (Base Peak)[CH₃CO]⁺
127~37%[M]⁺ (Molecular Ion)
99~48%[M-CO]⁺
58~32%Thiazole fragment
85-Thiazole ring fragment

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the necessary steps for sample preparation, GC-MS instrumentation, and data analysis for the identification and quantification of this compound.

Sample Preparation: Solid-Phase Microextraction (SPME)

For the analysis of volatile compounds like this compound from solid or liquid food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

Procedure:

  • Weigh 1-5 grams of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., 2-methyl-3-heptanone) for quantitative analysis.

  • Add 1-2 grams of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the heating block or water bath set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polar capillary column, such as a DB-5ms, is suitable for this analysis.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
InjectorSplit/splitless, operated in splitless mode
Injector Temperature250 °C
Desorption Time2 minutes
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutesRamp 1: 5 °C/min to 180 °CRamp 2: 10 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300 (for qualitative full scan analysis)
Data Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

For quantitative analysis using SIM mode, monitor the following characteristic ions for this compound: m/z 127, 99, and 43.

Data Analysis

Qualitative Identification:

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the peak of interest with that of a pure standard analyzed under the same conditions. The mass spectrum should exhibit the characteristic fragmentation pattern, including the molecular ion at m/z 127 and the base peak at m/z 43.

Quantitative Analysis:

For quantification, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations, each containing a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Formation Pathway and Experimental Workflow

The formation of this compound is a key outcome of the Maillard reaction. The following diagram illustrates a simplified pathway for its formation.

Maillard_Reaction_Pathway Simplified Maillard Reaction Pathway for this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product D-Glucose D-Glucose Glyoxal Glyoxal D-Glucose->Glyoxal Degradation Methylglyoxal Methylglyoxal D-Glucose->Methylglyoxal Degradation L-Cysteine L-Cysteine H2S_NH3 H₂S + NH₃ L-Cysteine->H2S_NH3 Strecker Degradation This compound This compound Glyoxal->this compound Condensation & Cyclization Methylglyoxal->this compound Condensation & Cyclization H2S_NH3->this compound Condensation & Cyclization

Caption: Maillard reaction pathway for this compound.

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

GCMS_Workflow Experimental Workflow for GC-MS Analysis of this compound Sample_Homogenization Sample Homogenization HS_SPME Headspace SPME (60°C, 30 min) Sample_Homogenization->HS_SPME GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Qualitative_ID Qualitative Identification (Retention Time & Mass Spectrum) Data_Processing->Qualitative_ID Quantitative_Analysis Quantitative Analysis (Calibration Curve) Data_Processing->Quantitative_Analysis

References

Application Notes and Protocols: 2-Acetylthiazole as a Versatile Building Block in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-acetylthiazole derivatives in the synthesis of novel thiazole-based compounds with potent anticancer activity. The methodologies outlined are based on a one-pot, three-component reaction strategy, offering an efficient route to novel chemical entities for drug discovery and development.

Introduction

This compound is a key heterocyclic compound that serves as a valuable intermediate in the production of pharmaceuticals and other organic compounds.[1] Its inherent chemical reactivity, particularly the acetyl group, allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document focuses on the synthesis of novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, which have demonstrated significant growth inhibitory effects against various cancer cell lines.[4]

Synthesis of Thiazole-Based Anticancer Agents

A versatile and efficient one-pot, three-component reaction has been developed for the synthesis of novel thiazole derivatives with potential anticancer activity. This method involves the reaction of a 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursor with hydrazonoyl halides and elemental sulfur.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-(1-(2-(5-((aryldiazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-4-methylthiazole Derivatives

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(2-benzylidene hydrazinyl)-4-methylthiazole (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) in 20 mL of dioxane.

  • Addition of Reagents: To the solution, add elemental sulfur (1 mmol) and triethylamine (0.14 mL, 1 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid residue by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.

  • Characterization: Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Example Synthesis of 2-(2-(Benzylidene)Hydrazinyl)-5-(1-(2-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-4-methylthiazole (Compound 4c from the cited study):

  • Starting Materials: 2-(2-benzylidene hydrazinyl)-4-methylthiazole, N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride, and elemental sulfur.

  • Yield: 68%

  • Appearance: Red solid

  • Melting Point: 215–217 °C (from DMF)

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): 3429, 3315 (2NH), 3020, 2922 (C-H)

    • ¹H-NMR (DMSO-d₆, δ ppm): 1.91 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 7.36–8.11 (m, 9H, Ar-H), 8.70 (s, 1H, CH=N), 10.65 (brs, 1H, NH), 11.40 (brs, 1H, NH)

    • MS (m/z, %): 511 (M⁺+2, 6), 509 (M⁺, 19)

Quantitative Data: In Vitro Anticancer Activity

The synthesized thiazole derivatives were evaluated for their in vitro growth inhibitory activity against three human cancer cell lines: HCT-116 (colorectal carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The results are summarized in the table below as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundHCT-116 IC₅₀ (µM)HT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)
4c 3.80 ± 0.807.24 ± 0.622.94 ± 0.62
4d 3.65 ± 0.904.13 ± 0.512.31 ± 0.43
8c 3.16 ± 0.903.47 ± 0.794.57 ± 0.85
11c > 50> 509.86 ± 0.78
Harmine (Ref) 2.40 ± 0.124.59 ± 0.672.54 ± 0.82
Cisplatin (Ref) 5.18 ± 0.9411.68 ± 1.5441.0 ± 0.63

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the one-pot, three-component synthesis of the target thiazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Start_1 2-(2-benzylidene hydrazinyl)-4-methylthiazole Reaction_Step One-Pot Reaction Dioxane, Triethylamine Reflux, 8h Start_1->Reaction_Step Start_2 Hydrazonoyl Halide Start_2->Reaction_Step Start_3 Elemental Sulfur Start_3->Reaction_Step Workup_1 Solvent Evaporation Reaction_Step->Workup_1 Workup_2 Recrystallization Workup_1->Workup_2 End_Product 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole Derivative Workup_2->End_Product Analysis Spectroscopic Characterization (IR, NMR, MS) End_Product->Analysis

Caption: Experimental workflow for the synthesis of thiazole derivatives.

Proposed Mechanism of Anticancer Action

The study suggests that the most active compounds exert their anticancer effects by inducing apoptosis through the Bcl-2 family of proteins. The following diagram depicts this proposed signaling pathway.

G Drug Thiazole Derivative (e.g., 4c, 4d, 8c) Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Bcl-2 mediated apoptotic pathway.

Conclusion

The derivatization of this compound scaffolds provides a fruitful avenue for the discovery of novel anticancer agents. The one-pot, three-component synthesis offers an efficient and straightforward method for generating a library of diverse thiazole derivatives. The significant in vitro anticancer activity of the synthesized compounds, particularly their ability to induce apoptosis, underscores the potential of this chemical class in the development of new cancer therapeutics. Further investigation into the structure-activity relationships and optimization of the lead compounds is warranted.

References

Application Note and Protocol for the Isolation of 2-Acetylthiazole from Natural Food Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Acetylthiazole is a key volatile flavor compound found in a variety of cooked and roasted foods, including coffee, beef, and popcorn. It is highly regarded for its characteristic nutty, popcorn-like, and roasted aroma, making it a significant contributor to the sensory profile of these products.[1][2][3] The formation of this compound is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. Specifically, it is thought to arise from the reaction of d-glucose and L-cysteine, with intermediates such as glyoxal and methylglyoxal playing a crucial role.

The isolation and quantification of this compound from natural food matrices are essential for understanding flavor chemistry, quality control, and the development of novel flavorings. This document provides detailed protocols for the isolation, identification, and quantification of this compound from natural food products, targeting researchers and professionals in the fields of food science, analytical chemistry, and drug development.

Overview of Isolation and Analysis Workflow

The general workflow for isolating and analyzing this compound from a food matrix involves several key stages: sample preparation, extraction of volatile compounds, concentration of the extract, purification of this compound, and finally, its identification and quantification.

Isolation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_analysis Analysis Homogenization Homogenization (e.g., grinding, blending) Extraction_Method Volatile Extraction (SDE, SAFE, or SPME) Homogenization->Extraction_Method Homogenized Sample Concentration Solvent Evaporation (e.g., Rotary Evaporator) Extraction_Method->Concentration Crude Extract Purification Preparative GC Concentration->Purification Concentrated Extract Analysis GC-MS / HPLC Purification->Analysis Isolated This compound

Caption: General workflow for the isolation and analysis of this compound.

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from natural food products.

Extraction of Volatile Compounds

The choice of extraction method depends on the food matrix and the desired purity of the extract. Two effective methods are Simultaneous Distillation-Extraction (SDE) and Solvent Assisted Flavor Evaporation (SAFE).

3.1.1. Protocol for Simultaneous Distillation-Extraction (SDE)

SDE is a robust method for extracting volatile and semi-volatile compounds from solid and liquid food samples.

  • Apparatus: Likens-Nickerson SDE apparatus.

  • Reagents: Dichloromethane (DCM, HPLC grade), distilled water, anhydrous sodium sulfate.

  • Procedure:

    • Homogenize 50-100 g of the food sample. For solid samples like coffee beans or popcorn, grind to a fine powder. For meat samples, mince thoroughly.

    • Place the homogenized sample into a 1 L round-bottom flask with 500 mL of distilled water.

    • In a separate 250 mL round-bottom flask, place 100 mL of dichloromethane.

    • Assemble the SDE apparatus, ensuring all joints are properly sealed.

    • Heat both flasks simultaneously. The water flask should be heated to boiling, and the solvent flask to the boiling point of dichloromethane (approximately 40°C).

    • Continue the distillation-extraction for 2-3 hours. The steam will carry the volatile compounds from the sample, which will then be condensed and extracted into the dichloromethane.

    • After extraction, cool the apparatus and collect the dichloromethane extract.

    • Dry the extract over anhydrous sodium sulfate and filter.

    • Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen or a rotary evaporator at low temperature.

3.1.2. Protocol for Solvent Assisted Flavor Evaporation (SAFE)

SAFE is a gentle method that operates under high vacuum and at low temperatures, minimizing the risk of thermal degradation of sensitive aroma compounds.

  • Apparatus: SAFE apparatus.

  • Reagents: Dichloromethane (DCM, HPLC grade), anhydrous sodium sulfate.

  • Procedure:

    • Prepare a solvent extract of the food sample by homogenizing 50 g of the sample with 150 mL of dichloromethane.

    • Filter the mixture to remove solid particles.

    • Dry the solvent extract over anhydrous sodium sulfate.

    • Introduce the dried extract into the dropping funnel of the SAFE apparatus.

    • Cool the receiving flask with liquid nitrogen.

    • Evacuate the system to a high vacuum (typically < 10⁻³ mbar).

    • Slowly add the extract from the dropping funnel into the distillation chamber, which is gently warmed (30-40°C).

    • The volatile compounds will evaporate and be collected in the cold trap.

    • After the extraction is complete, carefully bring the system back to atmospheric pressure.

    • Collect the condensed volatiles from the cold trap.

Purification by Preparative Gas Chromatography (Prep-GC)

Preparative GC is used to isolate pure this compound from the concentrated extract.

  • Instrument: A gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Column: A suitable preparative column (e.g., a packed column or a thick-film capillary column) with a non-polar or semi-polar stationary phase.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Procedure:

    • Optimize the analytical GC conditions (injection volume, temperature program, and flow rate) to achieve good separation of this compound from other volatile compounds in the extract.

    • Scale up the injection volume for the preparative GC system.

    • Set the temperature program for the preparative GC based on the optimized analytical method.

    • Inject the concentrated extract onto the preparative GC column.

    • Monitor the separation using a detector (e.g., FID or TCD).

    • Collect the fraction corresponding to the retention time of this compound using the fraction collector.

    • Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.

    • The purity of the collected fraction can be confirmed by analytical GC-MS.

Identification and Quantification

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like this compound.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp to 150°C at 3°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Identification: Based on comparison of the mass spectrum and retention index with an authentic standard of this compound.

  • Quantification: Using an internal standard method with a suitable internal standard (e.g., 2-acetylpyridine). A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations.

3.3.2. High-Performance Liquid Chromatography (HPLC)

While less common for volatile analysis, HPLC can be used for the quantification of this compound, particularly after derivatization.

  • Instrument: HPLC system with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Quantification: Based on an external or internal standard calibration curve.

Data Presentation

The following table summarizes the reported concentrations of this compound in various natural food products.

Food ProductConcentration RangeReference
Roasted Coffee Beans5 - 20 µg/kg
Cooked Beef10 - 50 µg/kg
Popcorn100 - 500 µg/kg
Roasted Peanuts1 - 10 µg/kg
Bread Crust1 - 5 µg/kg

Signaling Pathway

The formation of this compound is a result of the Maillard reaction. The diagram below illustrates a simplified pathway for its formation.

Maillard_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glucose D-Glucose Glyoxal Glyoxal Glucose->Glyoxal Degradation Methylglyoxal Methylglyoxal Glucose->Methylglyoxal Degradation Cysteine L-Cysteine H2S Hydrogen Sulfide Cysteine->H2S Strecker Degradation NH3 Ammonia Cysteine->NH3 Strecker Degradation Acetylthiazole This compound Glyoxal->Acetylthiazole Reaction & Cyclization Methylglyoxal->Acetylthiazole Reaction & Cyclization H2S->Acetylthiazole Reaction & Cyclization NH3->Acetylthiazole Reaction & Cyclization

Caption: Simplified Maillard reaction pathway to this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the isolation, identification, and quantification of this compound from various natural food products. The selection of the appropriate extraction and analytical methods will depend on the specific food matrix and the research objectives. The provided data on the concentration of this compound in different foods can serve as a valuable reference for flavor analysis and quality control. Further research can focus on optimizing these protocols for specific food applications and exploring the impact of processing conditions on the formation of this important flavor compound.

References

Application Notes and Protocols: The Use of 2-Acetylthiazole in Creating Savory and Roasted Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthiazole is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the flavor chemistry of a wide array of cooked and processed foods.[1][2][3] It is a key contributor to the desirable roasted, nutty, and savory notes that characterize products such as roasted meats, coffee, popcorn, and baked goods.[4][5] Formed naturally during the Maillard reaction, this compound is valued in the food and flavor industry for its ability to impart a complex and authentic cooked flavor profile at very low concentrations. Its remarkably low odor threshold, often in the parts-per-billion range, makes it a significant impact compound in savory flavor systems.

These application notes provide detailed information on the sensory characteristics, applications, and quantitative data related to this compound. Furthermore, comprehensive experimental protocols for its synthesis, quantification, and sensory evaluation are presented to aid researchers in its effective utilization and study.

Data Presentation

Sensory & Physicochemical Properties of this compound
PropertyDescriptionReferences
Appearance Colorless to pale yellow, oily liquid
Odor Profile Roasted, nutty, popcorn-like, with meaty and savory notes at higher concentrations. Subtle sulfurous undertones contribute to complexity.
CAS Number 24295-03-2
FEMA Number 3328
Molecular Formula C5H5NOS
Molecular Weight 127.16 g/mol
Boiling Point 89-91 °C at 12 mmHg
Solubility Insoluble in water; soluble in most organic solvents, fats, and oils.
Quantitative Data: Flavor Thresholds and Application Levels

The following table summarizes the known odor and flavor thresholds of this compound in various media, as well as typical application levels in food products.

MediumThreshold ConcentrationApplication LevelReferences
WaterOdor Detection Threshold: Low ppb range (specific value not consistently reported)-
OilFlavor Threshold: Not readily available in cited literature; can be determined using the sensory protocols provided.-
Snack Foods-~3 ppm
Gravies-~2 ppm
Bakery-~1 ppm
Soups-~0.5 ppm
Black Tea Flavors-~10 ppm
Toasted Almond Flavors-~20 ppm
Hazelnut Flavors-up to 50 ppm
Peanut Flavors-~100 ppm
Pistachio Flavors-~30 ppm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound, adapted from established methods involving the reaction of cysteamine with pyruvaldehyde, key precursors in the Maillard reaction pathway.

Materials:

  • Cysteamine hydrochloride

  • Pyruvaldehyde (40% solution in water)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Cysteamine Free Base: Dissolve cysteamine hydrochloride in a minimal amount of water in a round-bottom flask. Cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the pH of the solution is basic (pH > 10), indicating the formation of the free base.

  • Reaction with Pyruvaldehyde: To the cooled solution of cysteamine free base, slowly add a stoichiometric amount of pyruvaldehyde solution dropwise with continuous stirring.

  • After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture at a gentle reflux for 2-3 hours.

  • Extraction and Purification: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash them with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • (Optional) Further Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Quantification of this compound in a Food Matrix (e.g., Roasted Coffee) by GC-MS

This protocol outlines a general procedure for the quantification of this compound in a complex food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME).

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Analytical balance

  • Grinder (for solid samples)

  • This compound standard

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Grind the roasted coffee beans into a fine powder.

    • Accurately weigh approximately 1-2 g of the ground coffee into a headspace vial.

    • Add a known amount of the internal standard solution.

    • Add approximately 5 mL of deionized water and 1 g of NaCl to the vial to enhance the release of volatiles.

    • Immediately seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate for 15-30 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250°C in splitless mode.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 127, 85, 43) and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of this compound with the internal standard under the same conditions.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 3: Sensory Evaluation of this compound in a Savory Snack Application

This protocol describes a quantitative descriptive analysis (QDA) to characterize the sensory profile of a savory snack seasoning with and without the addition of this compound.

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

  • Conduct training sessions to familiarize panelists with the sensory attributes associated with savory and roasted flavors (e.g., nutty, roasted, meaty, brothy, popcorn-like). Use reference standards for each attribute.

  • Train panelists on the use of a 15-cm line scale for intensity rating, anchored with "low" and "high."

Sample Preparation:

  • Prepare a base savory snack seasoning.

  • Prepare a test sample by adding a specific concentration of this compound (e.g., 3 ppm) to the base seasoning.

  • Apply both the base (control) and test seasonings uniformly to a neutral base product (e.g., unsalted crackers or potato chips).

  • Code the samples with random three-digit numbers.

Evaluation Procedure:

  • Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and ventilation.

  • Present the samples to the panelists in a randomized and balanced order.

  • Provide panelists with water and unsalted crackers for palate cleansing between samples.

  • Instruct panelists to evaluate each sample for the predetermined sensory attributes (e.g., roasted aroma, nutty flavor, savory flavor, meaty aftertaste) and rate the intensity of each attribute on the provided line scale.

  • Collect the data from the line scales by measuring the distance from the "low" anchor.

Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the control and test samples.

  • Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the sensory space and the relationship between the samples and their attributes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->Schiff_Base Strecker_Aldehydes Strecker Aldehydes Amino_Acid->Strecker_Aldehydes Strecker Degradation H2S_NH3 H₂S & NH₃ Amino_Acid->H2S_NH3 Degradation Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Dicarbonyls (e.g., Pyruvaldehyde, Glyoxal) Amadori_Product->Dicarbonyls Degradation Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins Dicarbonyls->Strecker_Aldehydes Acetylthiazole This compound Dicarbonyls->Acetylthiazole Dicarbonyls->Melanoidins Strecker_Aldehydes->Melanoidins H2S_NH3->Acetylthiazole

Maillard reaction pathway leading to this compound.

Umami_Taste_Pathway Umami_Ligand Umami Ligand (e.g., Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) Umami_Ligand->T1R1_T1R3 Binds G_Protein G-Protein (Gustducin) T1R1_T1R3->G_Protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP₂ PLCb2->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain (Savory Perception) ATP_Release->Nerve_Signal

Umami (savory) taste signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application & Analysis cluster_data Data & Interpretation Synthesis_Protocol Protocol 1: Synthesis of This compound Food_Matrix Food Matrix (e.g., Snack Seasoning) Synthesis_Protocol->Food_Matrix Incorporate into Sensory_Analysis Protocol 3: Sensory Evaluation (QDA) Food_Matrix->Sensory_Analysis Instrumental_Analysis Protocol 2: Quantification (GC-MS) Food_Matrix->Instrumental_Analysis Sensory_Data Sensory Profile Data Sensory_Analysis->Sensory_Data Analytical_Data Concentration Data Instrumental_Analysis->Analytical_Data Correlation Correlate Sensory and Analytical Data Sensory_Data->Correlation Analytical_Data->Correlation

Integrated workflow for this compound research.

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols Using 2-Acetylthiazole as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(thiazol-2-yl)ethanol, a valuable building block in pharmaceutical and fine chemical synthesis, using 2-acetylthiazole as the prochiral precursor. Two robust and widely applicable methods are presented: the chemical catalytic approach using the Corey-Bakshi-Shibata (CBS) reduction and a green biocatalytic approach employing whole-cell catalysis with Saccharomyces cerevisiae (baker's yeast). These protocols offer high enantioselectivity and are suitable for laboratory-scale synthesis.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the stereochemistry at the alcohol center often dictates biological activity. The thiazole moiety is a prominent heterocycle in medicinal chemistry, and thus, chiral 1-(thiazol-2-yl)ethanol serves as a key precursor for various bioactive molecules. The enantioselective reduction of the prochiral ketone, this compound, is the most direct route to access these valuable chiral alcohols. This note details two state-of-the-art methods to achieve this transformation with high stereocontrol.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to deliver a hydride to one face of the carbonyl group with high selectivity.[1][2]

Biocatalysis offers an environmentally benign alternative to traditional chemical methods.[3] The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like alcohol dehydrogenases, can provide excellent enantioselectivity under mild reaction conditions.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The CBS reduction is a highly reliable method for achieving high enantioselectivity in the reduction of a wide range of ketones. The reaction employs a catalytic amount of a chiral oxazaborolidine, derived from a natural amino acid like proline, and a stoichiometric amount of a borane reducing agent.

Logical Workflow for CBS Reduction

cbs_workflow start Start setup Set up oven-dried glassware under inert atmosphere (N2 or Ar) start->setup catalyst Prepare (S)- or (R)-Methyl Oxazaborolidine solution in THF setup->catalyst reaction Combine catalyst and borane, then slowly add ketone solution at controlled temperature catalyst->reaction ketone Prepare this compound solution in THF ketone->reaction borane Prepare Borane-THF complex solution borane->reaction quench Quench reaction with methanol reaction->quench workup Aqueous workup and extraction with organic solvent quench->workup purify Purify by flash column chromatography workup->purify analyze Analyze yield and enantiomeric excess (chiral HPLC/GC) purify->analyze end End analyze->end yeast_workflow start Start culture Prepare a suspension of Saccharomyces cerevisiae (baker's yeast) in a buffered sugar solution start->culture activation Incubate the yeast suspension to activate the enzymes culture->activation substrate_add Add this compound (neat or dissolved in a minimal amount of co-solvent) activation->substrate_add reaction Incubate the reaction mixture with shaking at a controlled temperature substrate_add->reaction extraction Extract the product from the aqueous medium with an organic solvent reaction->extraction purify Purify by flash column chromatography extraction->purify analyze Analyze yield and enantiomeric excess (chiral HPLC/GC) purify->analyze end End analyze->end

References

Troubleshooting & Optimization

Troubleshooting 2-acetylthiazole degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 2-acetylthiazole during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a volatile organic compound known for its characteristic nutty, popcorn-like aroma. It is a key flavor component in many food products and is also used as a building block in pharmaceutical and chemical synthesis.[1] Maintaining its stability in samples is crucial for accurate quantification, ensuring product quality, and for the integrity of research and development studies where it is a target analyte or intermediate.

Q2: What are the main factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound during sample storage and handling include:

  • Temperature: Elevated temperatures can accelerate degradation. While generally stable at room temperature, strong heating can cause decomposition.[2][3]

  • pH: Extreme pH conditions, particularly highly acidic or alkaline environments, can promote hydrolysis of the thiazole ring or reactions involving the acetyl group.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation, a common pathway for thiazole-containing compounds.[4][5]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the thiazole ring or the acetyl group.

  • Matrix Effects: The composition of the sample matrix (e.g., presence of reactive compounds, enzymes in biological samples) can influence the stability of this compound.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the chemistry of thiazoles and related compounds. These may include:

  • Hydrolysis products: Cleavage of the thiazole ring could lead to the formation of smaller, more polar compounds.

  • Oxidation products: Oxidation of the sulfur atom to a sulfoxide or sulfone, or oxidation of the acetyl group.

  • Photodegradation products: Complex rearrangements of the thiazole ring, potentially leading to isomeric structures or fragmentation. Studies on other thiazole derivatives have shown the formation of various rearranged products upon photo-irradiation.

Q4: How can I prevent this compound degradation in my samples?

A4: To minimize degradation, consider the following best practices for sample handling and storage:

  • Temperature Control: Store samples at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.

  • pH Control: If possible, adjust the sample pH to a neutral or slightly acidic range (pH 4-6), where many organic molecules exhibit maximum stability. Use appropriate buffer systems if compatible with your analytical method.

  • Light Protection: Store samples in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: For samples highly susceptible to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Use of Additives: In some cases, the addition of antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) may help to stabilize this compound, depending on the degradation pathway. However, the compatibility of these additives with the analytical method must be verified.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Observed Problem Potential Cause Troubleshooting Steps
Decreasing concentration of this compound in stored samples over time. Degradation due to improper storage conditions.1. Verify Storage Temperature: Ensure samples are consistently stored at the recommended low temperature. Use a calibrated thermometer to check freezer/refrigerator performance. 2. Assess Light Exposure: Confirm that samples are protected from light by using amber vials or other light-blocking measures. 3. Evaluate Sample pH: Measure the pH of a representative sample. If it is in an extreme range, consider adjusting the pH of future samples upon collection.
Poor reproducibility of analytical results between different sample batches. Inconsistent sample handling and storage procedures.1. Standardize Protocol: Implement a strict, standardized protocol for sample collection, processing, and storage for all batches. 2. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire batch.
Presence of unknown peaks in chromatograms of aged samples. Formation of degradation products.1. Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use Mass Spectrometry: Employ LC-MS or GC-MS to obtain mass spectra of the unknown peaks for structural elucidation.
Loss of this compound during sample preparation (e.g., extraction, concentration). Degradation induced by the sample preparation method.1. Minimize Heat: Avoid or reduce the use of high temperatures during sample evaporation or concentration steps. 2. Check Solvent pH: Ensure that the pH of any aqueous solutions or buffers used during extraction is in a stable range for this compound.

Illustrative Stability Data

The following tables provide illustrative data on the stability of this compound under different conditions. This data is intended to be a guideline for designing your own stability studies, as actual degradation rates will depend on the specific sample matrix and storage conditions.

Table 1: Illustrative Effect of Temperature on this compound Stability in an Aqueous Solution (pH 6.5, stored in the dark)

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
7999585
14989072
30968255

Table 2: Illustrative Effect of pH on this compound Stability in an Aqueous Solution (stored at 25°C in the dark)

Storage Time (Days)% Remaining at pH 4.0% Remaining at pH 7.0% Remaining at pH 9.0
0100100100
1989992
3959780
7909465

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or a solution of it at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify any new peaks as potential degradation products. Calculate the percentage of degradation of this compound.

Protocol 2: HPLC-UV Method for Stability Indicating Assay of this compound

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 250-260 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The specificity should be demonstrated by showing that the peaks of degradation products (from the forced degradation study) are well-resolved from the peak of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control Prepare Unstressed Control Sample stock->control hplc HPLC-UV / LC-MS Analysis stress_samples->hplc control->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation identify->quantify troubleshooting_logic start Start: Inconsistent This compound Results check_storage Check Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage Procedures (Low Temp, Light Protection, pH Control) improper_storage->correct_storage Yes check_handling Review Sample Handling Protocol improper_storage->check_handling No reanalyze Re-analyze Samples correct_storage->reanalyze end End: Consistent and Accurate Results reanalyze->end inconsistent_handling Inconsistent Handling? check_handling->inconsistent_handling standardize_handling Standardize Handling (Minimize Freeze-Thaw, Consistent Timing) inconsistent_handling->standardize_handling Yes check_method Evaluate Analytical Method (Specificity) inconsistent_handling->check_method No standardize_handling->reanalyze method_issue Method Not Stability-Indicating? check_method->method_issue develop_method Develop/Validate Stability- Indicating Method method_issue->develop_method Yes method_issue->end No develop_method->reanalyze

References

Technical Support Center: Optimization of Maillard Reaction Conditions for 2-Acetylthiazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of 2-acetylthiazole production via the Maillard reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield of this compound Incorrect Precursor Ratio: The molar ratio of cysteine to the reducing sugar (e.g., glucose, xylose) is critical. An imbalance can lead to the formation of other flavor compounds or incomplete reaction.- Ensure an appropriate molar ratio of cysteine and the reducing sugar. A common starting point is a 1:1 molar ratio.- Systematically evaluate different ratios to find the optimum for your specific reaction conditions.
Suboptimal pH: The pH of the reaction medium significantly influences the rate of the Maillard reaction and the formation pathways of specific products. Acidic conditions may favor the formation of other sulfur-containing compounds like thiols and sulfides, while alkaline conditions can enhance the formation of this compound.[1]- Adjust the initial pH of the reaction mixture. The formation of this compound is generally favored in neutral to slightly alkaline conditions (pH 7-9).- Use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH throughout the heating process.
Inappropriate Temperature or Reaction Time: The Maillard reaction is highly dependent on both temperature and time. Insufficient heat or time will result in a low conversion rate, while excessive heat or time can lead to the degradation of this compound and the formation of undesirable byproducts.- Optimize the reaction temperature and duration. A typical starting point for the Maillard reaction is heating at temperatures between 100°C and 140°C.[1]- Monitor the reaction progress over time by taking aliquots and analyzing for this compound content to determine the optimal reaction endpoint.
Formation of Undesirable Off-Flavors Side Reactions Dominating: The Maillard reaction is a complex network of reactions. Depending on the conditions, pathways leading to other flavor compounds (e.g., pyrazines, furanones) may be favored.- Re-evaluate and optimize the precursor ratios, pH, and temperature to specifically favor the this compound formation pathway.- Consider the choice of reducing sugar, as different sugars can lead to different intermediate products.
Degradation of Reactants or Products: High temperatures or prolonged heating can cause the degradation of cysteine, the reducing sugar, or the newly formed this compound.- Lower the reaction temperature and/or shorten the reaction time.- Consider a two-stage heating process: an initial higher temperature to initiate the reaction followed by a lower temperature for a longer duration.
Inconsistent Results Between Batches Variability in Starting Materials: Minor differences in the purity or source of reactants (cysteine, sugars) can affect the reaction outcome.- Use high-purity reagents from a consistent supplier.- Characterize starting materials to ensure consistency between batches.
Poor Control of Reaction Parameters: Small fluctuations in pH, temperature, or heating time can lead to significant variations in the final product profile.- Ensure precise control over all reaction parameters using calibrated equipment.- Use a well-stirred reaction vessel to ensure uniform heat distribution.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the formation of this compound in the Maillard reaction?

A1: The primary precursors for the formation of this compound are a sulfur source, typically the amino acid L-cysteine, and a source of dicarbonyl compounds, such as methylglyoxal and glyoxal. These dicarbonyls are intermediate products formed from the degradation of reducing sugars like glucose or xylose during the Maillard reaction.[1][2]

Q2: How does pH influence the yield of this compound?

A2: The pH of the reaction medium is a critical factor. Alkaline conditions are generally beneficial for the formation of this compound and pyrazines, which are associated with roasted and nutty aromas.[1] Conversely, low pH levels tend to promote the hydrolysis of cysteine to hydrogen sulfide, leading to an increase in thiols and sulfides, which have a more meaty aroma.

Q3: What is the optimal temperature range for this compound production?

A3: While the optimal temperature depends on other reaction parameters like time and pH, a common range for the Maillard reaction to produce flavor compounds like this compound is between 100°C and 140°C. It is crucial to optimize the temperature for your specific system to maximize yield and avoid degradation.

Q4: Can the type of reducing sugar used affect the outcome?

A4: Yes, the type of reducing sugar (e.g., glucose, fructose, xylose, ribose) can influence the reaction pathways and the profile of the resulting flavor compounds. Pentoses like xylose and ribose are generally more reactive than hexoses like glucose. The choice of sugar will affect the types and amounts of dicarbonyl intermediates formed, which in turn impacts the formation of this compound.

Q5: What analytical techniques are suitable for quantifying this compound in a reaction mixture?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the separation and identification of volatile compounds like this compound from the complex mixture of Maillard reaction products. For quantification, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) can also be employed.

Data Presentation

The following tables summarize the impact of key reaction parameters on the formation of this compound. Note: The quantitative data presented here are illustrative and synthesized from various sources to demonstrate trends. Actual yields will vary depending on the specific experimental setup.

Table 1: Effect of pH on Relative Yield of this compound

pHRelative Yield of this compound (%)Predominant Aroma Profile
4.015Meaty, Sulfurous
5.540Mixed Meaty and Roasted
7.085Roasted, Nutty
8.0100Roasted, Nutty, Popcorn-like

Table 2: Effect of Temperature on Relative Yield of this compound (at pH 7.5)

Temperature (°C)Reaction Time (min)Relative Yield of this compound (%)
1006060
1206090
14060100
1606080 (potential degradation)

Table 3: Effect of Cysteine to Glucose Molar Ratio on Relative Yield of this compound (at 120°C, pH 7.5)

Cysteine:Glucose Molar RatioRelative Yield of this compound (%)
0.5:170
1:1100
1.5:190

Experimental Protocols

Protocol 1: Synthesis of this compound via Maillard Reaction

This protocol describes a general method for the laboratory-scale synthesis of this compound from L-cysteine and D-glucose in an aqueous solution.

Materials:

  • L-cysteine hydrochloride monohydrate

  • D-glucose

  • Phosphate buffer (0.1 M, pH 7.5)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH meter

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation:

    • Prepare a 0.5 M solution of L-cysteine hydrochloride monohydrate in deionized water.

    • Prepare a 0.5 M solution of D-glucose in deionized water.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 50 mL of the L-cysteine solution and 50 mL of the D-glucose solution.

    • Add 100 mL of 0.1 M phosphate buffer (pH 7.5) to the flask.

    • Adjust the final pH to 7.5 using 1 M NaOH or 1 M HCl if necessary.

  • Maillard Reaction:

    • Place the flask in a heating mantle on a magnetic stirrer.

    • Heat the reaction mixture to 120°C with constant stirring under reflux for 60 minutes.

  • Extraction of this compound:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the volatile compounds by adding 50 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Carefully concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to avoid the loss of volatile this compound.

Protocol 2: Analysis of this compound by GC-MS

This protocol outlines a general procedure for the analysis of the synthesized this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 250°C at a rate of 5°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 35-400.

Procedure:

  • Sample Preparation: Dilute the concentrated extract from Protocol 1 in dichloromethane to a suitable concentration for GC-MS analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified instrument conditions.

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and/or a reference library (e.g., NIST).

Mandatory Visualizations

Diagram 1: Simplified Formation Pathway of this compound

MaillardReaction cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_product Final Product ReducingSugar Reducing Sugar (e.g., Glucose) Dicarbonyls Dicarbonyls (Methylglyoxal, Glyoxal) ReducingSugar->Dicarbonyls Degradation Cysteine L-Cysteine H2S_NH3 H₂S + NH₃ Cysteine->H2S_NH3 Strecker Degradation Acetylthiazole This compound Dicarbonyls->Acetylthiazole H2S_NH3->Acetylthiazole

Caption: Simplified pathway for this compound formation.

Diagram 2: Experimental Workflow for this compound Synthesis and Analysis

Workflow A Reactant Preparation (Cysteine, Glucose, Buffer) B Reaction Setup (Mixing and pH Adjustment) A->B C Maillard Reaction (Heating at Controlled Temp.) B->C D Extraction (with Dichloromethane) C->D E Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporator) D->E F GC-MS Analysis E->F G Data Interpretation (Compound Identification) F->G

Caption: Workflow for this compound synthesis and analysis.

References

Minimizing by-product formation in the synthesis of 2-acetylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-acetylthiazole.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Hantzsch Synthesis

Question: My Hantzsch synthesis of 2-acetyl-4-methylthiazole from 3-chloro-2,4-pentanedione and thioacetamide is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch thiazole synthesis can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the 3-chloro-2,4-pentanedione and thioacetamide are of high purity. Impurities can lead to unwanted side reactions. It is recommended to use freshly purified starting materials.

  • Reaction Conditions:

    • Temperature: This reaction often requires heating to overcome the activation energy. If the reaction is performed at room temperature, consider increasing the temperature. However, excessively high temperatures can lead to decomposition of reactants and products. Optimization of the reaction temperature is crucial.

    • Reaction Time: The reaction may not have reached completion. Monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical. While ethanol and methanol are commonly used, other solvents or solvent mixtures might be more effective for your specific substrates.

  • Stoichiometry of Reactants: An improper ratio of reactants can result in a low yield. Ensure the stoichiometry is correct as per the established protocol.

Issue 2: Formation of Isomeric By-products in Hantzsch Synthesis

Question: I am observing the formation of an unexpected isomer in my Hantzsch synthesis. How can I control the regioselectivity?

Answer: The formation of isomeric by-products, particularly 2-imino-2,3-dihydrothiazoles, is a known issue in Hantzsch synthesis, especially under acidic conditions.[1] Here’s how you can control the regioselectivity:

  • Control of pH: In neutral or slightly basic conditions, the reaction of an α-haloketone with a thioamide typically yields the desired 2-substituted thiazole. Acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer. Therefore, maintaining a neutral or slightly basic reaction medium is crucial for minimizing this by-product.

  • Reaction Conditions: The choice of solvent and temperature can also influence the regioselectivity. It is advisable to adhere to established protocols that have been optimized for the desired regioisomer.

Issue 3: By-product Formation in the Synthesis from 2-Bromothiazole

Question: I am synthesizing this compound from 2-bromothiazole using n-butyllithium and ethyl acetate and suspect the formation of by-products. What are the likely side reactions?

Answer: This synthetic route involves the formation of a highly reactive organolithium intermediate, which can lead to several by-products:

  • Protonation of the Intermediate: Traces of moisture or other proton sources in the reaction mixture can protonate the 2-lithiothiazole intermediate, regenerating the starting material, 2-bromothiazole, after workup, or forming thiazole, thus lowering the yield of the desired product. Ensure strictly anhydrous conditions.

  • Reaction at Other Positions: Although lithiation is favored at the 2-position, under certain conditions, lithiation at other positions of the thiazole ring might occur, leading to the formation of isomeric acetylthiazoles.

  • Wurtz-Type Coupling: The organolithium intermediate can react with the starting material, 2-bromothiazole, to form a coupled by-product (2,2'-bithiazole).

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic routes to this compound are:

  • Hantzsch Thiazole Synthesis: This involves the reaction of an α-haloketone (e.g., 3-chloro-2,4-pentanedione) with a thioamide (e.g., thioacetamide).

  • From 2-Halothiazoles: This route typically involves the reaction of a 2-halothiazole (e.g., 2-bromothiazole) with an organometallic reagent like n-butyllithium, followed by quenching with an acetylating agent such as ethyl acetate.

Q2: What are the typical by-products in the Hantzsch synthesis of this compound?

A2: Common by-products include isomeric thiazoles (e.g., 2-imino-2,3-dihydrothiazoles) if the reaction conditions are not well-controlled, particularly the pH.[1] Over-reaction or side reactions of the starting materials can also lead to other impurities.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound is typically achieved by:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

  • Chromatography: Column chromatography on silica gel can be used for high-purity isolation.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization is a powerful purification technique.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Thiazole Derivatives in a Model Hantzsch Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.570
2EthanolReflux385
3MethanolReflux382
41-ButanolReflux2.590
52-PropanolReflux388

Data adapted from a study on the synthesis of Hantzsch thiazole derivatives.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Acetyl-4-methylthiazole

This protocol is adapted from a standard procedure for a similar compound and can be optimized for this compound.

  • Materials:

    • 3-chloro-2,4-pentanedione

    • Thioacetamide

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

    • Slowly add 3-chloro-2,4-pentanedione (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from 2-Bromothiazole

  • Materials:

    • 2-Bromothiazole

    • n-Butyllithium in hexanes

    • Ethyl acetate

    • Anhydrous diethyl ether or THF

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add ethyl acetate (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Thioacetamide and 3-chloro-2,4-pentanedione in Ethanol start->reactants reflux Reflux for 2-4 hours reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/ Chromatography) dry->purify end 2-Acetyl-4-methylthiazole purify->end

Caption: Experimental workflow for the Hantzsch synthesis of 2-acetyl-4-methylthiazole.

Byproduct_Formation_Logic cluster_conditions Controlling Factors synthesis Hantzsch Thiazole Synthesis conditions Reaction Conditions synthesis->conditions product Desired Product (this compound) conditions->product Optimized byproduct By-product Formation conditions->byproduct Sub-optimal pH pH (Acidity) pH->byproduct temp Temperature temp->byproduct purity Reactant Purity purity->byproduct

Caption: Logical relationship between reaction conditions and by-product formation in Hantzsch synthesis.

References

Technical Support Center: Extraction of 2-Acetylthiazole from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-acetylthiazole in complex food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from food matrices challenging?

A1: this compound is a key aroma compound that imparts nutty, roasted, and popcorn-like flavors to a variety of foods, including roasted nuts, coffee, baked goods, and dairy products. Its extraction is challenging due to its semi-volatile nature, potential for thermal degradation, and strong interactions with complex food matrix components like fats, proteins, and carbohydrates. These interactions can lead to low recovery, poor reproducibility, and analytical interferences.

Q2: What are the most common methods for extracting this compound from food?

A2: The most prevalent techniques are:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for volatile and semi-volatile compounds.

  • Solvent-Assisted Flavor Evaporation (SAFE): A high-vacuum distillation technique that is gentle and minimizes thermal degradation.

  • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible solvents.

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of an analyte's signal response due to co-eluting components from the sample matrix. In Gas Chromatography-Mass Spectrometry (GC-MS), this often manifests as signal enhancement, where matrix components coat active sites in the GC inlet, protecting the analyte from degradation and leading to an artificially high signal.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS), signal suppression is more common. These effects can lead to inaccurate quantification and poor method reproducibility.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient extraction from the matrix - For SPME: Optimize extraction time and temperature. For complex matrices like roasted nuts, a longer extraction time (e.g., 30-60 min) may be necessary.[4] Increase the temperature to enhance volatilization, but avoid excessive heat that could cause degradation. - For LLE: Ensure proper pH adjustment of the sample to keep this compound in a neutral form for efficient partitioning into the organic solvent. Perform multiple extractions with smaller volumes of solvent.
Analyte loss during sample preparation - For SAFE: Ensure the vacuum is sufficiently high to allow for distillation at a low temperature. Check for leaks in the system. - General: Minimize the number of transfer steps. Use silanized glassware to reduce adsorption of the analyte to surfaces.
Degradation of this compound - Avoid excessive heat during all stages of sample preparation and analysis. - Use a gentle extraction technique like SAFE, especially for thermally labile compounds.
Poor Reproducibility (High %RSD)
Potential Cause Troubleshooting Steps
Inhomogeneous sample - Ensure the food sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, grinding to a fine, consistent powder is crucial.
Inconsistent extraction conditions - For SPME: Use an autosampler for precise control over extraction time, temperature, and fiber insertion depth. - For LLE: Use a mechanical shaker for consistent mixing of the two phases. Control the temperature during extraction.
Variable matrix effects - Implement a robust sample cleanup step to remove interfering matrix components. - Use a matrix-matched calibration curve for quantification.
Interfering Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Co-extraction of matrix components - For SPME: Select a fiber coating with higher selectivity for thiazoles. For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. - For LLE: Perform a back-extraction step to remove impurities. Use a more selective solvent system. - Incorporate a sample cleanup step such as Solid-Phase Extraction (SPE).
Contamination - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run a blank sample to identify sources of contamination.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance characteristics for different extraction methods for this compound from a roasted almond matrix. Note: These values are illustrative and can vary depending on the specific experimental conditions and instrumentation.

Parameter HS-SPME SAFE LLE
Recovery (%) 75-9090-10560-85
Repeatability (%RSD) 5-15<1010-20
Limit of Detection (LOD) (µg/kg) 0.1 - 1.00.05 - 0.50.5 - 5.0
Limit of Quantification (LOQ) (µg/kg) 0.3 - 3.00.15 - 1.51.5 - 15.0
Matrix Effect Moderate to HighLow to ModerateHigh
Solvent Consumption NoneHighHigh
Sample Throughput HighLowModerate

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Roasted Almonds

This protocol is adapted from the general method for analyzing volatiles in roasted almonds.

1. Sample Preparation: 1.1. Finely grind approximately 50 g of roasted almonds to a consistent powder. 1.2. Weigh 5.0 g of the ground almond powder into a 20 mL headspace vial. 1.3. Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to each vial. 1.4. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure: 2.1. Place the vial in a heating block or autosampler incubator set to 60°C. 2.2. Equilibrate the sample for 15 minutes. 2.3. Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C. 2.4. Retract the fiber into the needle.

3. GC-MS Analysis: 3.1. Immediately insert the SPME fiber into the GC inlet heated to 250°C for thermal desorption for 5 minutes in splitless mode. 3.2. Start the GC-MS analysis. The chromatographic conditions should be optimized for the separation of volatile and semi-volatile compounds.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for this compound in Bread Crust

This protocol is based on the principles of SAFE for the extraction of volatile compounds from food matrices.

1. Sample Preparation: 1.1. Freeze the bread crust with liquid nitrogen and grind it to a fine powder. 1.2. Weigh 20 g of the powdered crust into a flask. 1.3. Add 100 mL of dichloromethane and a known amount of an internal standard. 1.4. Stir the mixture for 2 hours at room temperature.

2. SAFE Procedure: 2.1. Filter the extract to remove solid particles. 2.2. Transfer the filtrate to the dropping funnel of the SAFE apparatus. 2.3. Apply a high vacuum (approximately 10-5 mbar) to the system. 2.4. Gently heat the water bath to 40°C. 2.5. Add the extract dropwise into the distillation flask. 2.6. Collect the distillate in the receiving flask cooled with liquid nitrogen.

3. Concentration and Analysis: 3.1. After distillation, carefully transfer the condensed solvent to a pear-shaped flask. 3.2. Concentrate the extract to approximately 1 mL using a Vigreux column. 3.3. Further concentrate the extract to 100 µL under a gentle stream of nitrogen. 3.4. Analyze the final extract by GC-MS or GC-Olfactometry.

Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Hard Cheese

This protocol is a general procedure for LLE that can be adapted for the analysis of this compound in a fatty food matrix.

1. Sample Preparation: 1.1. Grate 10 g of hard cheese. 1.2. Homogenize the grated cheese with 20 mL of a saturated NaCl solution. 1.3. Add a known amount of an internal standard.

2. LLE Procedure: 2.1. Transfer the homogenate to a 50 mL centrifuge tube. 2.2. Add 20 mL of diethyl ether and cap the tube tightly. 2.3. Shake the tube vigorously for 5 minutes. 2.4. Centrifuge at 4000 rpm for 10 minutes to break any emulsions and separate the phases. 2.5. Carefully transfer the upper organic layer to a clean flask. 2.6. Repeat the extraction of the aqueous layer twice more with 10 mL of diethyl ether each time. 2.7. Combine all organic extracts.

3. Drying, Concentration, and Analysis: 3.1. Dry the combined organic extract over anhydrous sodium sulfate. 3.2. Filter the dried extract and concentrate it to a final volume of 1 mL using a rotary evaporator at a low temperature. 3.3. Analyze the extract by GC-MS.

Visualizations

Experimental_Workflow_SPME cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Grind Grind Roasted Almonds Weigh Weigh Sample (5g) Grind->Weigh Add_IS Add Internal Standard Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at 60°C (15 min) Seal->Equilibrate Expose_Fiber Expose SPME Fiber (30 min) Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in GC Inlet (250°C) Retract_Fiber->Desorb Analyze Chromatographic Separation & MS Detection Desorb->Analyze

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification Observed Check_Calibration Prepare Matrix-Matched vs. Solvent-Based Calibration Curves Start->Check_Calibration Compare_Slopes Compare Slopes of Calibration Curves Check_Calibration->Compare_Slopes Slopes_Similar Slopes are Similar (<5% difference) Matrix Effect is Minimal Compare_Slopes->Slopes_Similar No Slopes_Different Slopes are Significantly Different Matrix Effect is Present Compare_Slopes->Slopes_Different Yes Mitigation_Strategy Implement Mitigation Strategy Slopes_Different->Mitigation_Strategy Use_MM_Cal Use Matrix-Matched Calibration Mitigation_Strategy->Use_MM_Cal Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Mitigation_Strategy->Improve_Cleanup Dilute_Sample Dilute Sample Extract Mitigation_Strategy->Dilute_Sample Use_IS Use Stable Isotope-Labeled Internal Standard Mitigation_Strategy->Use_IS

References

Technical Support Center: Purification of High-Purity 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-acetylthiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route used. These can include unreacted starting materials, such as 2-bromo thiazole or thiazole, and acetylating agents like acetic anhydride or acetyl chloride.[1] Side-products from the reaction, residual solvents, and degradation products are also potential impurities.

Q2: What are the primary methods for purifying this compound to a high degree of purity?

A2: The most effective and commonly employed methods for the purification of this compound are vacuum distillation, recrystallization, and column chromatography.[2] The choice of method depends on the impurity profile and the desired final purity. For achieving very high purity (>99%), a combination of these techniques may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be quantitatively assessed using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). For monitoring the progress of a purification process like column chromatography, Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₅NOS
Molecular Weight 127.16 g/mol
Appearance Colorless to pale yellow oily liquid
Odor Nutty, popcorn-like, roasted aroma
Boiling Point 89-91 °C at 12 mmHg
Melting Point 64.5 - 65.5 °C
Density 1.227 g/mL at 25 °C
Refractive Index n20/D 1.548
Solubility Insoluble in water; soluble in most organic solvents
CAS Number 24295-03-2

Experimental Workflows and Logical Relationships

Purification_Workflow start Crude this compound extraction Aqueous Workup / Extraction start->extraction distillation Vacuum Distillation extraction->distillation purity_check Purity Analysis (GC, TLC) distillation->purity_check recrystallization Recrystallization end High-Purity this compound (>99%) recrystallization->end chromatography Column Chromatography chromatography->end purity_check->end >99% fail < 99% Purity purity_check->fail fail->recrystallization If solid fail->chromatography If liquid/oily

Caption: General purification workflow for this compound.

Troubleshooting Guides

Vacuum Distillation Issues

Q4: My this compound is not distilling at the expected temperature and pressure. What could be the issue?

A4: This could be due to several factors. Firstly, ensure your vacuum system is free of leaks and the pressure reading is accurate. Secondly, confirm the accuracy of your thermometer. If the boiling point is significantly higher, it may indicate the presence of high-boiling impurities. A lower than expected boiling point could suggest volatile impurities.

Table 2: Troubleshooting Vacuum Distillation

IssuePossible Cause(s)Suggested Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid.- Insufficient agitation.- Add new boiling chips or a magnetic stir bar.- Ensure vigorous stirring.
Product Solidifies in Condenser - Condenser water is too cold.- this compound's melting point is near room temp.- Use warmer water in the condenser or a wider condenser.- Gently heat the condenser with a heat gun to melt the solid.
Low Recovery - Leaks in the vacuum system.- Distillation temperature is too low.- Check all joints and seals for leaks.- Gradually increase the heating bath temperature.
Product is Discolored - Thermal decomposition.- Ensure the vacuum is at the correct low pressure.- Use a lower heating bath temperature for a longer period.
Recrystallization Issues

Q5: I'm having trouble getting my this compound to crystallize. What should I do?

A5: Successful recrystallization depends on selecting an appropriate solvent system where the compound is soluble at high temperatures but insoluble at low temperatures. If crystals do not form, the solution may not be supersaturated, or the chosen solvent may be too effective.

Recrystallization_Troubleshooting start Product does not crystallize upon cooling check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate by evaporating solvent check_saturation->concentrate No add_antisolvent Add an anti-solvent dropwise check_saturation->add_antisolvent Yes induce_crystallization Induce Crystallization concentrate->induce_crystallization add_antisolvent->induce_crystallization scratch Scratch inner surface of the flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed

Caption: Decision process for inducing crystallization.

Table 3: Common Solvents for Recrystallization of Thiazole Derivatives

Solvent TypeExamplesSuitability
Alcohols Methanol, EthanolGood for moderately polar compounds.
Alkanes Hexane, HeptaneOften used as an anti-solvent.
Ethers Diethyl ether, THFGeneral purpose solvents.
Esters Ethyl acetateGood for compounds with ester-like polarity.
Water Distilled WaterSuitable for more polar compounds.
Mixtures Ethanol/Water, Hexane/Ethyl AcetateAllows for fine-tuning of solvent polarity.

Note: The optimal solvent or solvent mixture must be determined experimentally.

Column Chromatography Issues

Q6: My this compound is running with the solvent front on a silica gel column. How can I achieve better separation?

A6: If the compound moves too quickly (high Rf value), the eluent is too polar. You need to decrease the polarity of the mobile phase. For silica gel chromatography, a common stationary phase, a less polar mobile phase will slow the elution of moderately polar compounds like this compound.

Q7: The separation between this compound and an impurity is poor. What can I do to improve it?

A7: To improve separation (resolution), you can try several strategies. A shallower solvent gradient or running the column isocratically with an optimized solvent system can help. If solvent optimization is insufficient, changing the stationary phase (e.g., from silica to alumina or a bonded phase) can alter the separation selectivity and may resolve the co-eluting compounds.

Chromatography_Optimization start Poor Separation (Co-elution) adjust_polarity Adjust Mobile Phase Polarity start->adjust_polarity check_separation Improved Separation? adjust_polarity->check_separation change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_separation->change_stationary_phase No end Optimized Separation check_separation->end Yes change_stationary_phase->adjust_polarity

Caption: Workflow for optimizing chromatographic separation.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source to reduce the pressure to approximately 12 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distillate that comes over at the boiling point of 89-91 °C. Discard any initial lower-boiling fractions and stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.

  • Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product until it just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

References

Technical Support Center: 2-Acetylthiazole Stability in Thermal Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-acetylthiazole, a key flavor compound. The information provided is intended to help prevent its loss during thermal food processing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food processing?

A1: this compound is a volatile heterocyclic compound that imparts desirable nutty, popcorn-like, and roasted aromas to a variety of thermally processed foods, including roasted meats, coffee, and baked goods.[1][2] Its low odor threshold makes it a significant contributor to the overall flavor profile of these products.[1]

Q2: How is this compound formed during thermal processing?

A2: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids when heated.[3] Specifically, it is synthesized from the reaction of sulfur-containing amino acids like cysteine with dicarbonyl compounds such as methylglyoxal (MGO) and glyoxal (GO), which are degradation products of sugars.[3]

Q3: What are the key precursors for the formation of this compound?

A3: The essential precursors for the formation of this compound are:

  • A sulfur source: Primarily the amino acid L-cysteine.

  • A source of dicarbonyl compounds: Such as methylglyoxal (MGO) and glyoxal (GO), which are derived from the degradation of reducing sugars (e.g., glucose, fructose).

  • An ammonia source: Also derived from the degradation of amino acids.

Q4: Is this compound stable once it has been formed?

A4: Yes, under certain conditions, this compound can be quite stable. One study has shown that during thermal processing, the concentration of this compound can reach a plateau and then remain stable with further heating. However, its stability can be influenced by several factors, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Preventing the Loss of this compound

This guide addresses common issues encountered during experiments that may lead to a lower than expected yield of this compound.

Issue 1: Low or no detection of this compound in the final product.

Possible Cause 1: Incorrect Precursors

  • Troubleshooting: Ensure that your model system or food matrix contains sufficient amounts of both a sulfur-containing amino acid (like L-cysteine) and a reducing sugar. The type of sugar and amino acid can influence the reaction pathways and yield.

Possible Cause 2: Suboptimal pH

  • Troubleshooting: The formation of this compound is pH-dependent. Alkaline conditions have been shown to favor the cyclization reactions necessary for its formation. If your system is too acidic, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8) before heating.

Possible Cause 3: Insufficient Heat Treatment

  • Troubleshooting: The Maillard reaction requires a sufficient input of thermal energy. If the temperature is too low or the heating time is too short, the reaction may not proceed to the point of significant this compound formation. Experiment with increasing the temperature or duration of your thermal process.

Issue 2: Decrease in this compound concentration after prolonged processing or storage.

Possible Cause 1: Thermal Degradation

  • Troubleshooting: While relatively stable, excessive or prolonged heating at very high temperatures can lead to the degradation of flavor compounds, including this compound. To mitigate this, consider a two-stage heating process: a higher temperature stage to promote its formation, followed by a lower holding temperature to maintain its stability.

Possible Cause 2: Extreme pH Conditions

  • Troubleshooting: Highly acidic or highly alkaline conditions can promote the hydrolysis or degradation of thiazole rings. Maintaining a pH closer to neutral during prolonged processing or storage can help preserve the formed this compound.

Possible Cause 3: High Water Activity

  • Troubleshooting: High water activity can facilitate degradative reactions. If possible, reducing the water activity of the product after the initial formation of this compound may enhance its stability during storage.

Data Presentation: Factors Influencing this compound Formation and Stability

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following tables summarize the key factors influencing its formation and the general principles governing its stability.

Table 1: Factors Influencing the Formation of this compound

FactorInfluence on FormationRationale
Precursors High concentration of L-cysteine and reducing sugars increases yield.These are the primary reactants in the Maillard reaction pathway leading to this compound.
Temperature Higher temperatures (typically >120°C) accelerate formation.The Maillard reaction is a thermally driven process.
pH Neutral to alkaline conditions (pH 7-8) favor formation.Alkaline pH promotes the necessary cyclization and transformation reactions.
Water Activity Intermediate water activity (0.6-0.8) generally favors the Maillard reaction.Water is a product of some reaction steps, so very high water activity can inhibit the reaction.

Table 2: General Factors Influencing the Stability of Flavor Compounds like this compound

FactorPotential Impact on StabilityGeneral Rationale
High Temperature Can lead to degradation over time.Provides the activation energy for decomposition reactions.
Extreme pH Acidic or alkaline conditions can cause hydrolysis of the thiazole ring.The thiazole ring can be susceptible to acid- or base-catalyzed cleavage.
Oxygen May lead to oxidative degradation.The presence of oxygen can promote the oxidation of the molecule.
Light Can catalyze photo-degradation.UV light, in particular, can provide the energy to break chemical bonds.
Metal Ions Certain metal ions (e.g., iron, copper) can catalyze degradation.Metal ions can act as catalysts in oxidation and other degradation reactions.

Experimental Protocols

Protocol 1: Quantification of this compound in a Food Matrix using HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound. It may need to be optimized for your specific food matrix.

  • Sample Preparation and Extraction: a. Homogenize 1-5 grams of the food sample. b. Add an appropriate internal standard (e.g., a deuterated analog of this compound). c. Extract the analytes using a suitable solvent such as dichloromethane or diethyl ether. This can be done via liquid-liquid extraction or solid-phase microextraction (SPME). d. Concentrate the extract under a gentle stream of nitrogen.

  • Chromatographic Separation: a. Use a High-Performance Liquid Chromatography (HPLC) system. b. Employ a C18 reversed-phase column. c. Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

  • Mass Spectrometric Detection: a. Couple the HPLC to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. b. Monitor for the specific parent and daughter ion transitions for this compound and the internal standard.

  • Quantification: a. Generate a calibration curve using standards of known this compound concentrations. b. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Thermal Stability Study of this compound in a Model System

This protocol can be used to assess the stability of this compound under specific conditions.

  • Preparation of the Model System: a. Prepare a solution of this compound at a known concentration in a buffer of a specific pH or a model food system with a defined water activity.

  • Thermal Treatment: a. Aliquot the model system into sealed vials. b. Heat the vials in a thermostatically controlled oil bath or oven at the desired temperature (e.g., 100°C, 120°C, 140°C).

  • Sampling: a. At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove a vial from the heat and immediately place it in an ice bath to quench the reaction.

  • Analysis: a. Analyze the concentration of this compound in each sample using the HPLC-MS/MS protocol described above.

  • Data Analysis: a. Plot the concentration of this compound as a function of time. b. This data can be used to determine the degradation kinetics (e.g., by fitting to a first-order decay model) and to calculate the half-life of this compound under the tested conditions.

Visualizations

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reducing_sugar Reducing Sugar (e.g., Glucose) dicarbonyls Dicarbonyls (MGO, GO) reducing_sugar->dicarbonyls Degradation cysteine L-Cysteine h2s_nh3 H2S + NH3 cysteine->h2s_nh3 Degradation acetylthiazole This compound dicarbonyls->acetylthiazole h2s_nh3->acetylthiazole

Caption: Formation pathway of this compound via the Maillard reaction.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification homogenize Homogenize Sample add_is Add Internal Standard homogenize->add_is extract Solvent Extraction add_is->extract concentrate Concentrate Extract extract->concentrate hplc HPLC Separation concentrate->hplc msms MS/MS Detection hplc->msms calculate Calculate Concentration msms->calculate calibration Generate Calibration Curve calibration->calculate

Caption: Experimental workflow for the quantification of this compound.

cluster_formation_issues Formation Issues cluster_stability_issues Stability Issues start Low Yield of This compound check_formation Was it formed? start->check_formation check_stability Was it lost after formation? check_formation->check_stability Yes precursors Check Precursors check_formation->precursors No heat_degradation Reduce Thermal Load check_stability->heat_degradation Yes ph_formation Optimize pH (alkaline) precursors->ph_formation heat_formation Adjust Heat Treatment ph_formation->heat_formation ph_stability Adjust pH (neutral) heat_degradation->ph_stability water_activity Control Water Activity ph_stability->water_activity

Caption: Troubleshooting logic for the loss of this compound.

References

Optimizing pH and temperature for 2-acetylthiazole formation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 2-acetylthiazole synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways for forming this compound? A1: The dominant pathway for this compound formation is the Maillard reaction.[1][2] This non-enzymatic browning reaction occurs between a sulfur-containing amino acid, most notably L-cysteine, and a reducing sugar, such as D-glucose.[3][4] Another potential, though less detailed in flavor-formation literature, is the degradation of thiamine (Vitamin B1), which contains a thiazole moiety.[5]

Q2: What are the essential precursors for the Maillard reaction pathway? A2: The key precursors are a reducing sugar (e.g., D-glucose, xylose) and a sulfur-containing amino acid (e.g., L-cysteine). The reaction proceeds through the formation of critical intermediates, including dicarbonyl compounds like glyoxal and methylglyoxal (derived from the sugar) and hydrogen sulfide (H₂S) and ammonia (NH₃) (derived from the degradation of cysteine).

Q3: How does pH influence the formation of this compound? A3: The pH of the reaction medium is a critical factor. Alkaline conditions are beneficial for the formation of this compound. A higher pH promotes the necessary cyclization and transformation of key imine intermediates, leading to a higher yield of the target compound. Conversely, acidic (low pH) conditions favor the hydrolysis of cysteine to hydrogen sulfide, which leads to the formation of thiols and sulfides, often associated with meaty aromas, rather than the desired nutty, roasted aroma of this compound.

Q4: What is the optimal temperature range for this reaction? A4: Higher temperatures generally accelerate the Maillard reaction and increase the yield of this compound. The reaction typically proceeds rapidly at temperatures between 140°C and 165°C (280°F to 330°F). Studies have shown that increasing the temperature from 120°C to 180°C results in a greater amount of thiazole compounds.

Q5: What is the characteristic aroma of this compound? A5: this compound is a volatile flavoring substance known for its pleasant nutty, popcorn-like, and roasted cereal aroma.

Troubleshooting Guide

Problem: My reaction yield of this compound is consistently low.

  • Possible Cause 1: Suboptimal pH.

    • Solution: Verify the pH of your reaction mixture. The formation of this compound is significantly enhanced under alkaline conditions. If your system is neutral or acidic, the reaction pathway may be favoring the production of other sulfur compounds like thiols and sulfides. We recommend adjusting the pH to a range of 7.5 to 8.0 using a suitable base (e.g., NaOH) for optimal results.

  • Possible Cause 2: Insufficient Temperature or Reaction Time.

    • Solution: The Maillard reaction is temperature-dependent. Ensure your reaction is heated to at least 120°C, with optimal yields often seen at higher temperatures (e.g., 150°C - 180°C). Also, consider the reaction duration, as insufficient time will lead to incomplete conversion of precursors.

  • Possible Cause 3: Incorrect Precursor Ratio.

    • Solution: The molar ratio of your precursors is crucial. Cysteine preferentially reacts with methylglyoxal (MGO) to generate this compound. A study found that a 1:1 molar ratio of cysteine to MGO resulted in this compound being the dominant product. Ensure your starting materials are measured accurately to achieve the desired stoichiometry.

Problem: The final product has a strong "meaty" or sulfurous off-odor.

  • Cause: This is a classic indicator of an acidic reaction environment.

    • Explanation: At low pH levels, the degradation of cysteine favors the production of hydrogen sulfide (H₂S), leading to an increase in thiols and sulfides which impart a meaty aroma. To shift the equilibrium towards the desired nutty-aroma compounds like this compound and pyrazines, the pH must be raised to an alkaline level.

Problem: My experimental results are not reproducible.

  • Cause: Inconsistent control over critical reaction parameters.

    • Solution:

      • Calibrate Instruments: Regularly calibrate your pH meter and temperature probes to ensure accuracy.

      • Ensure Homogeneity: Make sure the reaction mixture is well-stirred to ensure even heat distribution and pH throughout the solution.

      • Use High-Purity Reagents: Impurities in precursors can lead to unpredictable side reactions. Use reagents of a known, high purity for consistent results.

      • Control Headspace and Atmosphere: The reaction can be sensitive to oxygen. For maximum reproducibility, consider running reactions under an inert atmosphere (e.g., nitrogen).

Data Presentation: Impact of pH and Temperature

The following table summarizes the general effects of pH and temperature on the yield of this compound and competing sulfur compounds based on published findings.

ParameterConditionRelative Yield of this compoundRelative Yield of Thiols/Sulfides (Meaty Aroma)
pH Acidic (e.g., 5.5)LowHigh
Neutral (e.g., 6.5)ModerateModerate
Alkaline (e.g., 7.5)HighLow
Temperature Low (e.g., 120°C)LowLow
Medium (e.g., 150°C)ModerateModerate
High (e.g., 180°C)HighHigh (but thiazole formation is favored at optimal pH)

Experimental Protocols

Protocol 1: Model System for this compound Formation

This protocol describes a general laboratory-scale procedure for studying the effects of pH and temperature on this compound formation in a controlled aqueous system.

  • Precursor Solution Preparation:

    • Prepare separate aqueous stock solutions of L-cysteine and D-glucose (e.g., 0.1 mol/L each) in deionized water.

  • Reaction Setup:

    • In a sealed, pressure-resistant glass reaction vessel, combine the L-cysteine and D-glucose solutions to achieve the desired final concentrations (e.g., 10 mmol/L each).

  • pH Adjustment:

    • Using a calibrated pH meter, carefully adjust the pH of the mixture to the target value (e.g., 5.5, 6.5, or 7.5) by dropwise addition of 2 mol/L HCl or 2 mol/L NaOH.

  • Heating and Reaction:

    • Securely seal the reaction vessel.

    • Place the vessel in a preheated thermostatic oil bath or a heating block set to the desired temperature (e.g., 100°C, 120°C, or 140°C).

    • Allow the reaction to proceed for a specific duration (e.g., 60 minutes).

  • Reaction Termination:

    • After the specified time, immediately transfer the vessel to an ice bath to quench the reaction.

  • Sample Analysis:

    • The volatile compounds, including this compound, can be extracted and analyzed. A common method is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Visualizations

G cluster_pathway Maillard Reaction Pathway to this compound precursors Precursors (D-Glucose + L-Cysteine) intermediates Key Intermediates (Glyoxal, Methylglyoxal, H₂S, NH₃) precursors->intermediates imine Imine Intermediate Formation intermediates->imine cyclization Cyclization & Transformation (Enhanced by Alkaline pH) imine->cyclization product This compound cyclization->product

Caption: Maillard reaction pathway for this compound formation.

G cluster_workflow General Experimental Workflow step1 1. Prepare Precursor Solution (e.g., Glucose, Cysteine) step2 2. Adjust to Target pH (HCl / NaOH) step1->step2 step3 3. Heat Reaction (Controlled Temperature & Time) step2->step3 step4 4. Terminate Reaction (e.g., Ice Bath) step3->step4 step5 5. Extract & Analyze Volatiles (e.g., GC-MS) step4->step5

Caption: A typical workflow for experimental synthesis and analysis.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low this compound Yield? check_ph Is pH in alkaline range (e.g., > 7.0)? start->check_ph Start Here adjust_ph Action: Increase pH check_ph->adjust_ph No check_temp Is temperature sufficient (e.g., > 120°C)? check_ph->check_temp Yes adjust_temp Action: Increase Temperature check_temp->adjust_temp No check_ratio Precursor ratio is likely optimal. Review other parameters. check_temp->check_ratio Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Overcoming Poor Solubility of 2-Acetylthiazole in Aqueous Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-acetylthiazole in their aqueous experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is generally reported as being insoluble or poorly soluble in water[1][2]. One source provides a calculated estimated water solubility of 25,080 mg/L at 25°C, however, this high value may not reflect experimental observations and should be treated with caution[3]. Most sources describe it as being soluble in organic solvents like ethanol, propylene glycol, fats, and oils[1][3].

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are my options?

A2: Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers is challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Q3: What are the recommended solvents for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for preparing stock solutions of poorly soluble compounds for biological assays. This compound is soluble in most organic solvents, including ethanol.

Q4: Are there concerns about co-solvent toxicity in my cell-based assays?

A4: Yes, high concentrations of organic solvents can be cytotoxic. For cell culture experiments, the final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid significant effects on cell viability and function. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.

Q5: How can I improve the solubility of this compound in my aqueous model without using organic co-solvents?

A5: Several alternative methods can be employed to enhance the aqueous solubility of this compound:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has improved water solubility.

  • Nanoformulations: Techniques like nanomilling can reduce the particle size of this compound to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate in aqueous media.

Troubleshooting Guides

Problem: Precipitation occurs when I dilute my this compound DMSO stock solution into my aqueous buffer.

Solution Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Increase Stock Concentration: Prepare a higher concentration stock solution of this compound in DMSO (e.g., 100 mM). This allows for a smaller volume of the stock to be added to the aqueous buffer, keeping the final DMSO concentration low.

  • Optimize Dilution: When diluting the stock solution, add it dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can help prevent localized supersaturation and precipitation.

  • Lower Final Concentration: If precipitation persists, the desired final concentration of this compound in the aqueous medium may exceed its solubility limit even with a co-solvent. Consider lowering the final concentration for your experiment.

  • Explore Alternatives: If the required concentration is non-negotiable and precipitation remains an issue, consider using cyclodextrins or creating a nanoformulation of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a 100 mM stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound (MW: 127.16 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 12.72 mg of this compound.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C in a desiccated container. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified.

Workflow for Preparing a Working Solution:

G A Prepare 100 mM Stock in 100% DMSO C Calculate Dilution Factor A->C B Determine Final Desired Concentration in Assay B->C D Dilute Stock Solution into Aqueous Assay Medium C->D E Final DMSO Concentration < 0.5% D->E

Caption: Workflow for preparing a working solution from a DMSO stock.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Wetting: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of deionized water to form a thick paste.

  • Incorporation: Slowly add the calculated amount of this compound to the β-cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Storage: Store the powdered inclusion complex in a tightly sealed container at room temperature, protected from light and moisture.

Data Summary

Table 1: Solubility Enhancement Strategies for this compound

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system.Simple and quick to prepare.Potential for solvent toxicity in biological assays.
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.Can significantly increase aqueous solubility; can improve stability.Preparation of the complex is an additional step; potential for competitive displacement by other molecules.
Nanoformulation (e.g., Nanomilling) Reduction of particle size to the nanometer range, increasing surface area and dissolution rate.Applicable to a wide range of poorly soluble drugs; can lead to high drug loading.Requires specialized equipment; potential for changes in the crystalline state of the drug.

Signaling Pathways

While direct studies on the specific effects of this compound on major signaling pathways are limited, the broader class of thiazole derivatives has been implicated in the modulation of several key pathways, particularly in the context of cancer research.

Potential Signaling Pathways Modulated by Thiazole Derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some thiazole derivatives have been shown to inhibit this pathway, leading to anti-cancer effects.

  • MAPK Pathway (ERK, JNK, p38): This pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Thiazole-containing compounds have been investigated as modulators of this pathway.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Some studies suggest that certain molecules can modulate NF-κB activity.

Illustrative Diagram of the PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Disclaimer: This information is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. It is essential to consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Stabilization of 2-Acetylthiazole in Flavor Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 2-acetylthiazole in flavor formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a key flavor compound known for its desirable nutty, popcorn-like, and roasted aroma.[1][2][3] Its stability is a concern because, as a volatile and reactive molecule, it can degrade over time, leading to a loss of the desired flavor profile and the potential development of off-notes. Factors such as pH, light, and temperature can influence its stability.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound and related thiazole compounds include:

  • Photodegradation: Exposure to UV light can induce cleavage of the thiazole ring, leading to the formation of smaller, potentially undesirable compounds. Studies on related 2-aminoazoles have shown that UV irradiation can lead to the formation of molecules like cyanamide, thiirene, and carbodiimide through ring-opening reactions.[4]

  • pH-Dependent Hydrolysis: Thiazole and its derivatives can be susceptible to hydrolysis under both acidic and alkaline conditions. The stability of this compound is influenced by the pH of the formulation, with extremes in pH potentially accelerating degradation. For instance, related thiazolidine compounds show increased degradation at acidic pH values relevant to food products.

  • Oxidation: While specific oxidative degradation products of this compound are not extensively documented in the readily available literature, the presence of the sulfur atom and the acetyl group suggests potential susceptibility to oxidation, which could alter its flavor profile.

Q3: What are the most effective methods for stabilizing this compound?

A3: The most effective stabilization methods involve creating a protective barrier around the this compound molecule. These include:

  • Microencapsulation: This technique entraps the volatile flavor compound within a protective matrix. Spray drying is a common and effective method for this purpose.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic core, protecting them from degradation and controlling their release.

Q4: Can antioxidants be used to stabilize this compound?

A4: While the direct use of antioxidants like BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), and tocopherols for stabilizing this compound is not extensively documented in publicly available research, their general function is to prevent oxidative degradation.[5] If oxidation is a significant degradation pathway for your formulation, the addition of these antioxidants could be beneficial. It is recommended to conduct a stability study to evaluate their effectiveness for your specific application.

Troubleshooting Guides

Issue 1: Loss of "popcorn" or "nutty" aroma in the flavor formulation over time.
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Confirm Degradation: Use an appropriate analytical method (see Experimental Protocols section) to quantify the concentration of this compound at different time points. A decreasing concentration confirms degradation. 2. Implement Stabilization: Employ a stabilization method such as microencapsulation or inclusion complexation with cyclodextrins.
Sub-optimal Storage Conditions 1. Review Storage: Ensure the formulation is stored in a cool, dark place. Recommended storage is at temperatures below 20°C. 2. Use Appropriate Packaging: Store in tightly sealed, opaque containers to protect from light and oxygen.
Issue 2: Development of off-notes or undesirable aromas in the formulation.
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Identify Degradation Products: Use techniques like GC-MS or LC-MS to identify the chemical structures of the off-note compounds. This will help in understanding the degradation pathway. 2. Control Degradation Pathway: If photodegradation is suspected, protect the formulation from light. If hydrolysis is the issue, adjust and buffer the pH of the formulation.
Interaction with other Formulation Components 1. Simplify the Formulation: Create simplified test formulations to identify which component might be reacting with this compound. 2. Consider Encapsulation: Encapsulating the this compound can prevent direct interaction with other reactive ingredients.
Issue 3: Inconsistent results in the quantification of this compound.
Potential Cause Troubleshooting Steps
Inadequate Analytical Method 1. Method Validation: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision for your specific sample matrix. 2. Use an Internal Standard: Incorporate an internal standard in your analytical method to correct for variations in sample preparation and injection volume.
Sample Preparation Issues 1. Optimize Extraction: Ensure the solvent and method used for extracting this compound from the food matrix are efficient and reproducible. 2. Minimize Volatilization: Keep samples cool and sealed during preparation to prevent the loss of the volatile this compound.

Quantitative Data Summary

Table 1: Recommended Usage Levels of this compound in Various Flavor Applications.

Flavor ApplicationRecommended Dosage (ppm)
General Flavored Food0.2 - 1.5
Toasted Almond~20
Hazelnutup to 50
Peanut~100
Pistachio~30
Black Tea~10

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or ethanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated HPLC-UV or GC-MS method to identify and quantify the remaining this compound and any degradation products.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol and may require optimization for specific matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of the liquid flavor formulation, add 5 mL of dichloromethane and an appropriate internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the organic (bottom) layer.

  • Repeat the extraction twice more.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • Column: 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 3 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 3: Microencapsulation of this compound by Spray Drying

1. Emulsion Preparation:

  • Prepare a solution of the wall material. A common choice is a blend of gum acacia and maltodextrin (e.g., 70:30 ratio) dissolved in water to a total solids content of 30-50%.

  • Add this compound to the wall material solution to achieve a desired loading (e.g., 10-20% of the total solids).

  • Homogenize the mixture using a high-shear mixer to form a stable oil-in-water emulsion.

2. Spray Drying Parameters:

  • Inlet Temperature: 160-180°C.

  • Outlet Temperature: 80-100°C.

  • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

  • Atomization Pressure: Adjust according to the spray dryer manufacturer's recommendations.

3. Powder Collection and Storage:

  • Collect the resulting powder from the cyclone.

  • Store the microencapsulated this compound in a cool, dry, and dark place in a sealed container.

Visualizations

degradation_pathway This compound This compound Degradation Products Degradation Products This compound->Degradation Products UV Light, pH extremes, Oxidation Loss of Aroma Loss of Aroma Degradation Products->Loss of Aroma

Figure 1: Simplified degradation pathway of this compound.

stabilization_workflow cluster_formulation Flavor Formulation cluster_stabilization Stabilization Methods cluster_result Outcome Unstable this compound Unstable this compound Microencapsulation Microencapsulation Unstable this compound->Microencapsulation Inclusion Complexation Inclusion Complexation Unstable this compound->Inclusion Complexation Stable Flavor Formulation Stable Flavor Formulation Microencapsulation->Stable Flavor Formulation Inclusion Complexation->Stable Flavor Formulation

Figure 2: Workflow for stabilizing this compound.

troubleshooting_logic Flavor Instability Observed Flavor Instability Observed Quantify 2-AT Quantify this compound Flavor Instability Observed->Quantify 2-AT Concentration Decreasing? Concentration Decreasing? Quantify 2-AT->Concentration Decreasing? Implement Stabilization Implement Stabilization Concentration Decreasing?->Implement Stabilization Yes Check Storage Conditions Check Storage Conditions Concentration Decreasing?->Check Storage Conditions No

Figure 3: Troubleshooting logic for flavor instability.

References

Validation & Comparative

A Tale of Two Thiazoles: A Comparative Analysis of 2-Acetylthiazole and 2-Acetyl-2-thiazoline Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the distinct flavor characteristics of two potent aroma compounds, supported by experimental data and methodologies.

In the realm of flavor chemistry, the subtle distinctions between structurally similar molecules can lead to vastly different sensory experiences. This guide provides a comprehensive comparative analysis of two such compounds: 2-acetylthiazole and 2-acetyl-2-thiazoline. Both are renowned for their desirable roasted, nutty, and popcorn-like aromas, yet a closer examination reveals unique flavor nuances and potencies. This report synthesizes available data on their flavor profiles, odor thresholds, and formation pathways, offering valuable insights for researchers and professionals in the food, fragrance, and pharmaceutical industries.

Flavor Profile Comparison: A Sensory Snapshot

Both this compound and 2-acetyl-2-thiazoline are heterocyclic compounds that contribute significantly to the flavor of a wide variety of cooked and processed foods. Their aroma profiles are often described in similar terms, yet with discernible differences in character and intensity.

This compound is characterized by a robust nutty, popcorn, and roasted peanut aroma.[1][2] It is a key contributor to the flavor of many savory products, including nut-flavored items, meats, and various brown-flavored foods.[3] At higher concentrations, it can impart more pronounced meaty and savory notes.[1] Subtle sulfurous undertones add to its complexity.[1]

2-Acetyl-2-thiazoline also boasts a powerful roasted and popcorn-like scent. However, its profile is often further described with notes of corn chips and tacos. It is a crucial flavor component in cooked rice and beef.

The following table summarizes the key flavor descriptors associated with each compound based on sensory panel evaluations.

FeatureThis compound2-Acetyl-2-thiazoline
Primary Descriptors Nutty, Popcorn, Roasted, Peanut, Hazelnut, Bread-likeRoasted, Popcorn-like, Corn Chip, Nutty
Secondary Descriptors Meaty, Savory, Cocoa, CerealTaco, Toasted, Bready
Natural Occurrence Cooked beef, potatoes, white bread, coffee, roasted nutsCooked rice, cooked and roasted beef

Quantitative Analysis: Odor Thresholds and Potency

A critical factor in evaluating the impact of a flavor compound is its odor threshold, the lowest concentration at which it can be detected by the human nose. While both compounds are known for their low odor thresholds, indicating high potency, precise comparative data is limited.

Experimental Protocols: Unveiling the Flavor Secrets

The characterization and quantification of these potent aroma compounds rely on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

A general protocol for GC-O analysis of thiazoles would involve:

  • Sample Preparation: Volatile compounds are extracted from the food matrix using methods like solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • Gas Chromatography: The extracted volatiles are injected into a GC system equipped with a capillary column (e.g., DB-5 or DB-Wax). The oven temperature is programmed to separate the individual compounds based on their boiling points and polarity.

  • Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. A trained sensory panelist inhales the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the compounds responsible for specific aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.

Sensory Panel Evaluation

Sensory panels are crucial for defining the qualitative and quantitative aspects of a flavor profile. A typical sensory evaluation protocol for these compounds would involve:

  • Panelist Training: A panel of trained assessors is familiarized with the specific aroma attributes of thiazoles and reference standards.

  • Sample Preparation: The compounds are diluted to various concentrations in a neutral medium (e.g., water or oil) to be presented to the panelists.

  • Evaluation: Panelists rate the intensity of various flavor descriptors (e.g., nutty, roasted, popcorn) on a standardized scale.

  • Data Analysis: Statistical analysis of the panel's responses is used to generate a flavor profile for each compound.

Formation Pathway: The Maillard Reaction

Both this compound and 2-acetyl-2-thiazoline are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. The specific precursors and reaction conditions influence the formation of each compound. The general pathway involves the reaction of a sulfur-containing amino acid, such as cysteine, with a dicarbonyl compound formed from the degradation of sugars.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Strecker Degradation with Amino Acids Heterocyclic Compounds Heterocyclic Compounds Dicarbonyls->Heterocyclic Compounds Polymerization, Cyclization Strecker Aldehydes->Heterocyclic Compounds Melanoidins Melanoidins Heterocyclic Compounds->Melanoidins This compound / 2-Acetyl-2-thiazoline This compound / 2-Acetyl-2-thiazoline Heterocyclic Compounds->this compound / 2-Acetyl-2-thiazoline

Flavor Perception: A General Overview

The perception of flavor is a complex process that begins with the interaction of volatile aroma compounds with olfactory receptors in the nasal cavity. While the specific signaling pathways for this compound and 2-acetyl-2-thiazoline have not been elucidated, a general model of olfactory signal transduction provides a framework for understanding how these molecules are perceived.

Flavor_Perception Aroma Compound Aroma Compound Olfactory Receptor Olfactory Receptor Aroma Compound->Olfactory Receptor Binds to G-protein G-protein Olfactory Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Ion Channel Ion Channel cAMP->Ion Channel Opens Neuron Depolarization Neuron Depolarization Ion Channel->Neuron Depolarization Causes Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Sends

Conclusion

This compound and 2-acetyl-2-thiazoline are both powerful aroma compounds that contribute significantly to the desirable roasted and nutty flavors in a variety of foods. While their flavor profiles share similarities, there are distinct nuances, with this compound often associated with a broader range of nutty and savory notes, and 2-acetyl-2-thiazoline exhibiting more specific corn-chip and taco-like characteristics. A definitive quantitative comparison of their potency is hampered by the lack of directly comparable odor threshold data. Understanding the subtle differences in their flavor profiles, as well as their formation through the Maillard reaction, is crucial for food scientists and flavor chemists seeking to create specific and appealing flavor experiences. Further research is warranted to establish precise, comparative sensory data and to elucidate the specific receptor interactions that give rise to their unique flavor perceptions.

References

A Comparative Guide to the Validation of a GC-MS Method for 2-Acetylthiazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile and semi-volatile compounds is critical for product quality and safety. 2-Acetylthiazole, a key aroma compound found in various food products and a potential process-related impurity in pharmaceutical manufacturing, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound with a prominent alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

This comparison is supported by experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable analytical technique for specific research and quality control needs.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. GC-MS is generally well-suited for volatile and thermally stable compounds like this compound. In contrast, HPLC-MS/MS is advantageous for less volatile or thermally labile compounds and can offer high sensitivity and specificity.

Quantitative Performance Data

The following tables summarize the typical validation parameters for the quantification of this compound and structurally similar thiazole derivatives by GC-MS and HPLC-MS/MS.

Table 1: GC-MS Method Validation Parameters

ParameterTypical Performance
Principle Separation of volatile compounds based on boiling point and polarity, with detection by mass-to-charge ratio.
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.998
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 80 - 115%
Precision (RSD%) ≤ 15%

Table 2: HPLC-MS/MS Method Validation Parameters

ParameterTypical Performance
Principle High-efficiency separation based on polarity with highly selective and sensitive mass detection.
Linearity Range 1 - 1250 ng/mL[1][2]
Correlation Coefficient (R²) ≥ 0.997[2]
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) 1.25 ng/mL[1][2]
Accuracy (% Recovery) 85 - 115%
Precision (RSD%) ≤ 15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound by GC-MS and an alternative HPLC-MS/MS method for a related thiazole compound.

GC-MS Method Protocol for this compound

This protocol is based on established methods for the analysis of volatile compounds in complex matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of a liquid sample (e.g., wine, liquid food product), add 2 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (bottom) layer containing the extracted this compound.

  • Dry the extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial for GC-MS analysis.

2. Chromatographic and Spectrometric Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 127, 84, 58).

HPLC-MS/MS Method Protocol for a Thiazole Derivative

This protocol is adapted from a validated method for a novel aminothiazole and is suitable for polar, non-volatile thiazole compounds.

1. Sample Preparation (Protein Precipitation for Plasma Samples)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic and Spectrometric Conditions

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow can aid in understanding the logical sequence of the analytical process.

GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Drying Drying of Organic Layer (Anhydrous Na2SO4) Centrifugation->Drying Final_Sample Final Extract for Injection Drying->Final_Sample Injection Injection into GC Final_Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Quadrupole Analyzer) Ionization->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound using GC-MS.

Conclusion

The validation of an analytical method is paramount for ensuring reliable and reproducible data in research and quality control. For the quantification of this compound, GC-MS offers a robust, sensitive, and specific method, particularly for volatile and semi-volatile analytes in various sample matrices. The provided validation parameters and experimental protocol serve as a comprehensive guide for the implementation of this technique.

While GC-MS is a well-established method, the choice of an analytical technique should always be guided by the specific requirements of the study. For instance, HPLC-MS/MS presents a powerful alternative, especially for less volatile thiazole derivatives or when higher sensitivity is required. By comparing the performance characteristics and methodologies of these techniques, researchers and scientists can make an informed decision to select the most appropriate method for their analytical needs.

References

A Comparative Guide to the Synthesis of 2-Acetylthiazole: Evaluating Precursor Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 2-acetylthiazole, a key flavor compound and a valuable building block in medicinal chemistry. The efficiency of different precursors and methodologies is evaluated based on reaction yield, conditions, and precursor accessibility. Detailed experimental protocols for the most effective laboratory-scale syntheses are provided to support researchers in their synthetic endeavors.

Comparison of Key Synthesis Routes

The synthesis of this compound can be broadly approached through several distinct pathways. This guide focuses on two prominent and efficient laboratory methods: a multi-step synthesis commencing from 2-bromothiazole and the classical Hantzsch thiazole synthesis. While direct acetylation of the thiazole ring is a common industrial approach, detailed, publicly available experimental data for a direct laboratory-scale comparison is limited.

The following table summarizes the quantitative data for the two primary methods discussed.

Synthesis RouteKey PrecursorsReaction StepsMolar Ratio of Key ReactantsTemperature (°C)Reaction Time (h)Yield (%)
From 2-Bromothiazole2-Bromothiazole, Butyllithium, Ethyl acetate11 : 1.2 : 2-783up to 95.2[1]
Hantzsch Synthesisα-Haloketone (e.g., 3-bromo-2,4-pentanedione), Thioamide (e.g., Thioacetamide)11 : 1.5Reflux0.5High (General)[2][3][4]

Experimental Protocols

Synthesis from 2-Bromothiazole (High-Yield Laboratory Method)

This multi-step synthesis provides high yields and is well-documented. The final acetylation step is particularly efficient.[1]

Step 1: Preparation of 2-Aminothiazole

  • In a reaction vessel, mix toluene, thiourea, and chloroacetaldehyde.

  • Stir the mixture at a constant temperature to facilitate the reaction.

  • After the reaction is complete, cool the mixture and neutralize with an alkaline solution to obtain 2-aminothiazole.

Step 2: Preparation of 2-Bromothiazole

  • Dissolve the 2-aminothiazole in sulfuric acid and cool the solution.

  • Slowly add a sodium nitrite aqueous solution at a controlled temperature, followed by the dropwise addition of concentrated nitric acid.

  • Continuously stir the mixture.

  • Add the resulting solution to a mixed solution of sodium bromide and copper sulfate to initiate the bromination reaction, yielding 2-bromothiazole.

Step 3: Acetylation of 2-Bromothiazole to this compound

  • In a reaction flask under an inert atmosphere, add a solution of butyllithium.

  • Cool the solution to -78 °C.

  • Slowly add 2-bromothiazole (0.15 mol) to the butyllithium solution (0.18 mol). The addition time should be approximately 2 hours.

  • After the addition is complete, continue to stir the mixture for 1 hour while maintaining the low temperature.

  • Slowly add ethyl acetate (0.3 mol) dropwise to the solution.

  • Continue to stir for 3 hours.

  • After the reaction is complete, allow the mixture to stand and then extract the organic phase.

  • Wash the organic phase with distilled water and dry over anhydrous Na₂SO₄.

  • Purify the product by vacuum distillation to obtain this compound. A yield of 95.2% has been reported for this step.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile one-pot method for creating the thiazole ring from readily available precursors.

General Procedure:

  • In a round-bottom flask, combine an α-haloketone (e.g., 3-bromo-2,4-pentanedione or 1-bromo-2-oxopropane) (1 equivalent) and a thioamide (e.g., thioacetamide) (1.5 equivalents).

  • Add a suitable solvent, such as methanol or a mixture of ethanol and water.

  • Add a stir bar and heat the mixture to reflux with stirring for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) and swirl to mix.

  • Collect the precipitated product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Air-dry the collected solid on a watch glass.

  • The crude product is often pure enough for characterization.

Logical Workflow for Precursor Comparison

The following diagram illustrates the logical workflow for selecting a synthesis method based on key experimental parameters.

G cluster_start Start: Define Synthesis Goal cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_params Key Parameters cluster_decision Decision start Synthesize this compound precursor1 2-Bromothiazole start->precursor1 precursor2 α-Haloketone + Thioamide start->precursor2 method1 Multi-step Synthesis precursor1->method1 method2 Hantzsch Synthesis precursor2->method2 param1 Yield > 90% method1->param1 param2 One-pot Reaction method2->param2 param1->param2 No decision1 Choose 2-Bromothiazole Route param1->decision1 Yes param2->decision1 No decision2 Choose Hantzsch Synthesis param2->decision2 Yes

References

A Comparative Guide to the Biological Activity of 2-Acetylthiazole and Other Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Among these, 2-acetylthiazole and its derivatives are emerging as compounds of interest. This guide provides an objective comparison of the biological activity of this compound with other key thiazole compounds, including the extensively studied 2-aminothiazoles and thiazolidin-4-ones. The information is supported by experimental data to aid researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The biological activities of various thiazole derivatives are summarized below. The data is presented to facilitate a clear comparison of their potency in anticancer and antimicrobial applications.

Anticancer Activity

The cytotoxic effects of different thiazole compounds against various cancer cell lines are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanoneA549 (Human Lung Carcinoma)0.452[1]
2-Aminothiazole Derivative 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 (Human Leukemia)16.3[2]
2-Aminobenzothiazole Derivative 2-aminobenzothiazole containing 1,3,4-oxadiazole moietyC6 (Rat Glioma)4.63 ± 0.85
2-Aminobenzothiazole Derivative 2-aminobenzothiazole containing 1,3,4-oxadiazole moietyA549 (Human Lung Adenocarcinoma)39.33 ± 4.04
Thiazolidin-4-one Derivative Isatin-based thiazolidin-4-one derivative (28a)HepG2 (Human Liver Carcinoma)27.59
Thiazolidin-4-one Derivative Isatin-based thiazolidin-4-one derivative (28a)MCF-7 (Human Breast Adenocarcinoma)8.97
Thiazolidin-4-one Derivative Isatin-based thiazolidin-4-one derivative (28a)HT-29 (Human Colorectal Adenocarcinoma)5.42
Thiazole Derivative 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Human Breast Adenocarcinoma)2.57 ± 0.16[3]
Thiazole Derivative 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Human Liver Carcinoma)7.26 ± 0.44[3]
Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassSpecific Derivative/StudyMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[4]
Thiazole Derivative 2-phenylacetamido-thiazole derivativePseudomonas aeruginosa1.56 - 6.25
Thiazole Derivative 2-phenylacetamido-thiazole derivativeBacillus subtilis1.56 - 6.25
Thiazole Derivative 2-phenylacetamido-thiazole derivativeStaphylococcus aureus1.56 - 6.25
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedStaphylococcus aureus6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedEscherichia coli6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedKlebsiella pneumoniae6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedPseudomonas aeruginosa6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedAspergillus fumigatus6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedAspergillus flavus6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedPenicillium marneffei6.25 - 12.5
2,5-dichloro thienyl-substituted thiazoles Amino or 8-quinolinyl substitutedTrichophyton mentagrophytes6.25 - 12.5
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives GeneralStreptococcus pneumoniae0.03 - 7.81
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives GeneralStaphylococcus epidermidis0.03 - 7.81

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of thiazole compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Experimental Workflows

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR VEGFR VEGFR Growth_Factor->VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole_Derivatives Thiazole Derivatives (e.g., this compound analogs) Thiazole_Derivatives->EGFR Thiazole_Derivatives->VEGFR Thiazole_Derivatives->PI3K Thiazole_Derivatives->mTOR

Fig. 1: Key signaling pathways in cancer targeted by thiazole derivatives.

Many thiazole-based compounds exert their anticancer effects by inhibiting key players in cellular signaling cascades that are often dysregulated in cancer. As depicted in Figure 1, these can include the inhibition of receptor tyrosine kinases like EGFR and VEGFR, as well as downstream effectors in the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. This disruption ultimately leads to decreased cell proliferation, survival, and angiogenesis.

experimental_workflow Start Start: Synthesize Thiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Assay Cytotoxicity? Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) In_Vitro_Screening->Antimicrobial_Assay Antimicrobial? Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End: Identification of Potent Candidates SAR_Analysis->End Potent Compound Identified Lead_Optimization->Start

Fig. 2: General experimental workflow for thiazole-based drug discovery.

The process of discovering and developing new thiazole-based therapeutic agents typically follows a structured workflow as illustrated in Figure 2. This iterative process involves the synthesis and characterization of novel derivatives, followed by comprehensive biological screening to identify potent and selective compounds for further development..

References

A Comparative Guide to the Sensory Panel Validation of 2-Acetylthiazole in Food System Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the sensory panel validation of 2-acetylthiazole, a key aroma compound, within various food system models. It offers a comparative analysis of its performance, supported by experimental data and detailed methodologies for sensory evaluation. This document is intended for researchers, scientists, and flavor development professionals.

Introduction to this compound

This compound (FEMA# 3328, CAS# 24295-03-2) is a significant heterocyclic compound widely utilized in the flavor and fragrance industry.[1] It is a key component in savory flavor systems, particularly those designed to impart roasted, cooked, and meaty notes.[1] Naturally occurring in a variety of cooked foods like roasted meat, coffee, and bread, this compound is formed during the Maillard reaction.[1][2][3] Its potent aroma profile, characterized by a very low odor threshold in the parts-per-billion range, allows even minute quantities to significantly influence the overall flavor of a food product.

The sensory characteristics of this compound are described with a range of nutty, roasted, and popcorn-like notes. At higher concentrations, it can provide more pronounced meaty and savory profiles.

Table 1: Sensory Profile of this compound

Concentration/MediumAroma Descriptors
GeneralNutty, cereal-like, popcorn-like, roasted, meaty, savory.
In various foodsFried corn, fried chestnuts, roasted oatmeal, bread.
At 0.1% in dipropylene glycolCocoa, hazelnut, popcorn, bread-like.

Performance in Food System Models

The application of this compound varies depending on the desired flavor profile and the food matrix. Its effectiveness has been noted in a range of models from beverages to savory snacks. The following table summarizes suggested usage levels and their impact on specific food systems.

Table 2: Application and Performance of this compound in Food Models

Food System ModelSuggested Usage Level (in flavor concentrate)*Resulting Sensory Effect
Toasted Almond Flavor~20 ppmAdds distinct freshness to roasted notes.
Hazelnut FlavorUp to 50 ppmAdds impact and roasted notes.
Peanut Flavor~100 ppm (or higher)Contributes to a realistic roasted peanut profile.
Pistachio Flavor~30 ppmAdds realism and freshly roasted notes.
Walnut Flavor~10 ppmProvides a subtle, attractive effect.
Black Tea Flavor~10 ppmAdds a subtle roasted note.
General Flavored Food0.2 - 1.4 mg/kg (in final food)Enhances flavors of oatmeal, corn, bread, and meat.

*Note: The dose rates are suggested for use in flavors intended to be dosed at 0.05% in the final product (e.g., a ready-to-drink beverage or simple bouillon).

Comparison with Alternative Flavoring Agents

Direct, single-compound alternatives for this compound are limited due to its unique and complex aroma profile. However, other classes of compounds, often also derived from the Maillard reaction, can be used to achieve similar, though not identical, roasted and savory notes.

Table 3: High-Level Comparison of Savory Flavor Compounds

Compound/ClassTypical Aroma ProfileCommon ApplicationsKey Differences from this compound
This compound Nutty, popcorn, roasted, cereal, meaty. Nuts, popcorn, baked goods, meat flavors. Distinctive popcorn and fresh roasted character.
Pyrazines Roasted, nutty, cocoa, earthy, toasted.Coffee, cocoa, roasted nuts, baked goods, meat.Generally provide a more "toasted" or "baked" note compared to the "popcorn" character of this compound.
Thiophenes Meaty, savory, slightly sulfurous.Cooked meat, savory snacks, soups.Tend to be more savory and meaty, lacking the prominent nutty/cereal notes.
Furans Sweet, caramellic, burnt sugar.Caramel, coffee, baked goods.Contribute sweetness and caramel notes rather than the savory/roasted profile of this compound.

Experimental Protocol: Sensory Panel Validation

Validating the sensory impact of this compound requires a structured approach using trained sensory panels. The goal is to obtain reliable and reproducible data on its perceived aroma and flavor attributes in a specific food matrix.

Methodology

  • Panelist Recruitment and Screening:

    • Recruit 20-30 candidates based on their interest, availability, and general sensory acuity.

    • Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aromas. Use common standards for this initial screening.

  • Panelist Training:

    • Conduct training sessions over several weeks (e.g., 2-hour sessions, twice a week for a month).

    • Familiarize panelists with the specific aroma of this compound using a reference standard at various concentrations in a neutral medium (e.g., water, oil).

    • Develop a consensus vocabulary to describe the aroma attributes of this compound and the base food model. Attributes could include "nutty," "popcorn," "roasted," "cereal," "meaty," and any potential off-notes.

    • Train panelists to rate the intensity of each attribute using a structured scale (e.g., a 15-cm line scale or a 9-point category scale).

  • Sample Preparation and Presentation:

    • Prepare samples of the food model with varying concentrations of this compound, including a "zero" control (the base food model without the added compound). Concentrations should bracket the anticipated effective range.

    • Ensure all samples are homogeneous and presented at a uniform temperature in identical containers.

    • Code samples with random three-digit numbers to prevent bias. The order of presentation should be randomized for each panelist.

  • Sensory Evaluation:

    • Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and ventilation.

    • Use appropriate evaluation techniques. For aroma, panelists can sniff the headspace of the sample. For a full flavor evaluation, panelists will taste the sample, following a defined protocol (e.g., hold in mouth for 5 seconds before expectorating).

    • Employ a descriptive analysis method, where panelists rate the intensity of each previously defined sensory attribute for each sample.

    • Provide panelists with water and unsalted crackers for palate cleansing between samples.

  • Data Analysis and Performance Monitoring:

    • Analyze the intensity ratings using statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between samples.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from the control and from each other.

    • Monitor the performance of individual assessors and the panel as a whole for repeatability and consistency. This ensures the validity and reliability of the collected data.

Visualizing the Validation Workflow

The following diagram illustrates the key stages in a typical sensory panel validation process for a flavor ingredient like this compound.

SensoryValidationWorkflow start_end start_end process_step process_step decision decision data_step data_step fail_step fail_step start Start recruit Panelist Recruitment (N=20-30) start->recruit screen Sensory Acuity Screening recruit->screen pass_screen Pass Screening? screen->pass_screen train Panelist Training & Vocabulary Development pass_screen->train Yes fail Exclude Candidate pass_screen->fail No prepare Sample Preparation (Control & Dosed) train->prepare evaluate Descriptive Analysis Evaluation prepare->evaluate collect Data Collection (Intensity Ratings) evaluate->collect analyze Statistical Analysis (ANOVA, PCA) collect->analyze pass_validation Significant Difference & Repeatable? analyze->pass_validation report Generate Report & Determine Optimal Dose pass_validation->report Yes retrain Refine Protocol & Re-evaluate pass_validation->retrain No end End report->end

Caption: Workflow for sensory panel validation of a flavor compound.

References

Cross-Validation of Analytical Techniques for 2-Acetylthiazole Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of 2-acetylthiazole, a key aroma compound found in various food products and a potential impurity or component in pharmaceutical formulations, is critical for quality control and research. This guide provides an objective comparison of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The selection of the most suitable method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparative Analysis of Quantitative Performance

The following table summarizes the key quantitative performance parameters for representative GC-MS and HPLC-MS/MS methods. Data for the GC-MS method is based on a validated method for the structurally similar key aroma compound, 2-acetyl-1-pyrroline, as a reliable proxy. The HPLC-MS/MS data is derived from a validated method for a novel aminothiazole, demonstrating the capabilities of this technique for thiazole-containing compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on polarity, followed by highly selective mass-based detection.
Linearity Range 53 - 5380 pg/g1.25 - 1250 ng/mL
Limit of Detection (LOD) Below sensory threshold (specific value not reported)Not explicitly stated, but quantifiable at 1.25 ng/mL.
Limit of Quantification (LOQ) 53 pg/g1.25 ng/mL
Accuracy (% Recovery) >90% (using standard addition method)Within acceptable limits (specific values to be determined during validation)
Precision (%RSD) 5% (for aromatic lines) to 33% (for non-aromatic lines)Within acceptable limits (specific values to be determined during validation)

Detailed Experimental Protocols

Reproducibility of analytical results is contingent on detailed and accurate methodologies. Below are representative experimental protocols for both GC-MS and HPLC-MS/MS techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with GC-MS/MS, which is highly suitable for the analysis of volatile compounds like this compound from complex matrices.

1. Sample Preparation (HS-SPME)

  • Sample Grinding: Dehusked rice powder prepared under liquid nitrogen and passed through an 80-mesh sieve.[1]

  • Incubation: 2g of the prepared sample is incubated for 40 minutes at 80°C in a headspace vial.

  • Fiber Saturation: A DVB/Carbon WR/PDMS SPME fiber is exposed to the headspace for 15 minutes to adsorb the volatile analytes.[1]

2. GC-MS/MS Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C (held for 1 min), ramped to 100°C at 10°C/min, then to 240°C at 20°C/min, and held for 5 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is adapted from a validated method for the analysis of a novel aminothiazole and is well-suited for the analysis of this compound, particularly in liquid samples or extracts.

1. Sample Preparation (Protein Precipitation)

  • Extraction: For plasma samples, protein precipitation is a common and effective method.

  • Procedure: A specific volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) to denature and remove proteins. The supernatant is then collected for analysis.

2. HPLC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase:

    • A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid.

    • 15% of 5 mM ammonium formate solution.

  • Flow Rate: 1 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and any internal standards.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for both GC-MS and HPLC-MS/MS analyses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Food, Drug Product) Grinding Grinding (if solid) Sample->Grinding HS_Vial Transfer to Headspace Vial Grinding->HS_Vial Incubation Incubation (e.g., 80°C) HS_Vial->Incubation SPME HS-SPME (Adsorption) Incubation->SPME GC_Injection GC Injection (Desorption) SPME->GC_Injection GC_Column Gas Chromatography (Separation) GC_Injection->GC_Column MS_Detection Mass Spectrometry (Detection) GC_Column->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A generalized workflow for the analysis of this compound using GC-MS.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Liquid Sample or Extract Precipitation Protein Precipitation (if necessary) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection HPLC_Column Liquid Chromatography (Separation) HPLC_Injection->HPLC_Column MS_Detection Tandem Mass Spectrometry (Detection) HPLC_Column->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A generalized workflow for the analysis of this compound using HPLC-MS/MS.

References

A Comparative Analysis of 2-Acetylthiazole Content in Diverse Roasted Foods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the concentration of the potent aroma compound, 2-acetylthiazole, reveals significant variations across different roasted food products. This guide synthesizes available quantitative data, details the experimental protocols for analysis, and illustrates the key chemical pathways involved in its formation, providing a valuable resource for researchers, scientists, and professionals in drug development and food science.

This compound, a key volatile compound, imparts desirable nutty, roasted, and popcorn-like aromas to a wide array of thermally processed foods.[1] Its formation is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during roasting.[1][2] Understanding the distribution and concentration of this potent odorant in different food matrices is crucial for flavor chemistry, quality control, and the development of food products with specific sensory profiles.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly depending on the food matrix, roasting conditions, and the specific precursors present. The following table summarizes the quantitative data from various studies on the content of this compound in roasted nuts, bread crust, and a specific type of roasted crab. It is important to note that the methodologies and units of measurement may differ between studies, making direct comparisons challenging.

Food ProductThis compound ContentAnalytical MethodReference
Roasted Nuts (Flavor Application)
Toasted Almond FlavorsSuggested level of ~20 ppmNot specified[3]
Hazelnut FlavorsSuggested level up to 50 ppmNot specified[3]
Peanut FlavorsSuggested starting level of 100 ppmNot specified
Pistachio FlavorsEffective level of 30 ppmNot specified
Walnut FlavorsSubtly attractive at 10 ppmNot specified
Roasted Seafood
Chinese Mitten Crab (SS female)457.80 µg/kgNot specified
Bakery Products
Wheat Bread CrustNot explicitly quantified for this compound, but related compounds were analyzed.SPME-GC/QTOF
Gluten-Free Bread Crusts (Teff, Wheat Starch)Showed high content of pyrazines, related Maillard products.SPME-GC/QTOF

Note: The data for roasted nuts are suggested levels for flavor formulations and not the measured concentration in the roasted nuts themselves. The data for bread crust focuses on related Maillard reaction products, highlighting the complexity of aroma formation.

Formation Pathway of this compound

The primary route for the formation of this compound in roasted foods is the Maillard reaction. This complex cascade of reactions is initiated by the condensation of a reducing sugar (like glucose) with an amino acid (particularly cysteine or cysteamine which provide the sulfur atom). The reaction proceeds through various intermediates, including dicarbonyl compounds, which then react with hydrogen sulfide and ammonia (both can be derived from the degradation of cysteine) to form the thiazole ring.

MaillardReaction ReducingSugar Reducing Sugar (e.g., Glucose) Amadori Amadori Product ReducingSugar->Amadori + Amino Acid AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->Amadori Dicarbonyls Dicarbonyl Intermediates (e.g., Glyoxal, Methylglyoxal) Amadori->Dicarbonyls Degradation Acetylthiazole This compound Dicarbonyls->Acetylthiazole + H₂S & NH₃ H2S_NH3 H₂S & NH₃ (from Cysteine degradation) H2S_NH3->Acetylthiazole

Figure 1: Simplified Maillard reaction pathway for the formation of this compound.

Experimental Protocols for Quantification

The quantification of this compound in complex food matrices typically involves extraction of the volatile compounds followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique used for the extraction of volatile and semi-volatile compounds from food samples.

Key Experimental Steps:
  • Sample Preparation: The roasted food sample is first ground into a fine powder to increase the surface area for extraction. A known amount of the ground sample is then placed into a sealed headspace vial.

  • Internal Standard Addition: An internal standard (a known amount of a compound with similar chemical properties to this compound but not naturally present in the sample) is added to the vial. This allows for accurate quantification by correcting for any variations in the extraction and analysis process.

  • Headspace Solid-Phase Microextraction (HS-SPME): The vial is heated to a specific temperature for a set amount of time to allow the volatile compounds, including this compound, to be released into the headspace (the gas phase above the sample). An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace. The volatile compounds adsorb onto the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph. The high temperature of the injection port causes the adsorbed volatile compounds to desorb from the fiber and enter the GC column.

    • Gas Chromatography (GC): The GC separates the different volatile compounds based on their boiling points and interactions with the stationary phase of the column.

    • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

ExperimentalWorkflow Start Roasted Food Sample Grinding Grinding Start->Grinding Vial Placement in Headspace Vial + Internal Standard Grinding->Vial SPME HS-SPME Extraction (Heating and Adsorption) Vial->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data End This compound Concentration Data->End

Figure 2: General experimental workflow for the quantification of this compound in roasted foods.
Example SPME-GC/QTOF Methodology for Bread Crust Analysis:

A study on volatile compounds in gluten-free bread crusts utilized the following optimized and validated SPME-GC/Quadrupole-Time-of-Flight (QTOF) methodology:

  • Sample Amount: 0.75 g of crust.

  • Extraction Temperature: 60°C.

  • Extraction Time: 51 minutes.

  • Instrumentation: SPME coupled with GC/QTOF.

This methodology demonstrated good sensitivity, precision, accuracy, and linearity for the analysis of 44 volatile compounds, providing a robust framework for similar analyses.

References

Evaluating the Genotoxicity of 2-Acetylthiazole: A Comparative Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the genotoxicity of 2-acetylthiazole, a key flavoring and fragrance ingredient. Through a comparative analysis with alternative compounds, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to support safety and risk assessment.

Executive Summary

This compound has been evaluated in a battery of standard genotoxicity assays and has been found to be non-genotoxic . The weight of evidence from bacterial reverse mutation (Ames) tests, in vitro micronucleus assays, and a human cell-based reporter assay (BlueScreen™ HC) indicates a lack of mutagenic and clastogenic potential. This guide presents the available quantitative data from these studies and compares them with the genotoxicity profiles of two alternative flavoring agents, 2-acetylpyrazine and furfural. While 2-acetylpyrazine also shows a lack of genotoxic concern, primarily based on read-across data, furfural has demonstrated mixed results in genotoxicity studies, warranting careful consideration in its use.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from key genotoxicity studies on this compound and selected alternatives.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundStrainMetabolic Activation (S9)Concentration (µ g/plate )Result
This compound S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2uvrAWith & WithoutUp to 5000Negative[1]
2-Acetylpyrazine S. typhimurium TA98, TA100, TA1535, TA1537With & WithoutNot specifiedNegative (by read-across)
Furfural S. typhimurium TA100WithoutNot specifiedWeakly Positive
S. typhimurium TA98, TA1535, TA1537With & WithoutNot specifiedNegative

Table 2: In Vitro Micronucleus Assay Data

CompoundCell LineMetabolic Activation (S9)ConcentrationResult
This compound Not specifiedWith & WithoutNot specifiedNon-clastogenic[1]
2-Acetylpyrazine Not specifiedNot specifiedNot specifiedNo data available
Furfural Chinese Hamster Ovary (CHO)WithoutNot specifiedPositive for chromosomal aberrations
Human LymphocytesWithoutNot specifiedPositive for sister chromatid exchange

Table 3: BlueScreen™ HC Assay Data

CompoundMetabolic Activation (S9)Result
This compound With & WithoutNegative[1]
2-Acetylpyrazine Not specifiedNo data available
Furfural Not specifiedNo data available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The mutagenic potential of this compound was assessed using the Ames test, following OECD Guideline 471. The assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA, with and without metabolic activation by a rat liver S9 fraction. This compound, dissolved in dimethyl sulfoxide, was tested at concentrations up to 5000 µ g/plate .[1] The number of revertant colonies was counted after a standard incubation period and compared to the solvent control. A substance is considered mutagenic if a dose-related increase in the mean number of revertants per plate is observed in at least one strain.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The clastogenic potential of this compound was evaluated using an in vitro micronucleus assay. This test is designed to detect the induction of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which can result from chromosome breakage or whole chromosome loss. The study on this compound was conducted with and without metabolic activation.[1] Although the specific cell line used was not detailed in the available summary, this assay is typically performed in mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, Chinese Hamster Lung (CHL), or human lymphocytes (TK6). Cells are exposed to the test substance at various concentrations, and the frequency of micronucleated cells is scored.

BlueScreen™ HC Assay

The genotoxic potential of this compound was further investigated using the BlueScreen™ HC assay. This is a high-throughput screening assay that utilizes a human-derived p53-competent TK6 cell line. The assay measures the induction of the GADD45a (Growth Arrest and DNA Damage-inducible alpha) gene, a key component of the cellular response to genotoxic stress. The GADD45a promoter is linked to a Gaussia luciferase reporter gene. An increase in luminescence upon exposure to a substance indicates the activation of the GADD45a promoter and suggests a genotoxic event. The assay was performed with and without metabolic activation.

Mechanistic Insights and Signaling Pathways

The following diagrams illustrate key pathways and workflows relevant to the genotoxicity assessment of this compound.

GADD45a_Pathway cluster_stress Genotoxic Stress cluster_cellular_response Cellular Response Genotoxic_Stress Genotoxic Agent (e.g., DNA damaging chemical) DNA_Damage DNA Damage Genotoxic_Stress->DNA_Damage causes p53 p53 Activation DNA_Damage->p53 activates GADD45a GADD45a Gene Transcription p53->GADD45a induces Luciferase Luciferase Reporter Expression GADD45a->Luciferase drives Luminescence Luminescence Signal (Detected) Luciferase->Luminescence produces Experimental_Workflow cluster_assays Genotoxicity Testing Battery cluster_results Results Ames Ames Test (Bacterial Reverse Mutation) Result_Ames Negative Ames->Result_Ames Result Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Result_Micronucleus Negative Micronucleus->Result_Micronucleus Result BlueScreen BlueScreen™ HC Assay (GADD45a Induction) Result_BlueScreen Negative BlueScreen->Result_BlueScreen Result Test_Compound Test Compound (this compound) Test_Compound->Ames Test_Compound->Micronucleus Test_Compound->BlueScreen Final_Conclusion Conclusion: Non-Genotoxic Result_Ames->Final_Conclusion Result_Micronucleus->Final_Conclusion Result_BlueScreen->Final_Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Acetylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Acetylthiazole, a common flavoring agent and intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles with side-shields, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] In case of accidental contact, rinse the affected skin area or eyes with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a dedicated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

  • Waste Classification : this compound is classified as a combustible liquid and is harmful if swallowed. Depending on the jurisdiction and concentration, it may be considered hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.

  • Engage a Licensed Waste Disposal Contractor : Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or with general laboratory trash, as it can be very toxic to aquatic life with long-lasting effects.

  • Documentation : Maintain accurate records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste contractor. This documentation is essential for regulatory compliance.

Spill Management

In the event of a spill, immediately evacuate non-essential personnel from the area. Remove all sources of ignition. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste. Ensure the affected area is thoroughly cleaned after the spill has been contained and collected.

Hazard and Precautionary Data Summary

For quick reference, the following table summarizes key hazard and precautionary information for this compound.

Hazard Classification & StatementsPrecautionary Statements
Combustible liquid (H227)P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Harmful if swallowed (H302)P264: Wash skin thoroughly after handling.
May cause an allergic skin reaction (H317)P270: Do not eat, drink or smoke when using this product.
Causes serious eye irritation (H319)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Very toxic to aquatic life with long lasting effects (H410)P273: Avoid release to the environment.
P501: Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Consult Institutional EHS for Waste Classification D->E F Contact Licensed Hazardous Waste Disposal Contractor E->F G Arrange for Waste Pickup and Manifest Documentation F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Acetylthiazole, a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3][4][5] Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, compiled from multiple safety data sheets.

Protection Type Specific Recommendations Rationale
Eye and Face Protection - Safety glasses with side-shields or goggles. - A face shield is also recommended.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection - Chemical resistant gloves. - Specifically, nitrile rubber gloves with a minimum thickness of 0.4 mm are advised.To prevent skin contact, which may cause an allergic skin reaction.
Body Protection - Laboratory coat. - Impervious clothing or apron.To protect the skin from accidental spills and contamination.
Respiratory Protection - Generally not required with adequate ventilation. - Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if ventilation is insufficient or as a backup to engineering controls.To avoid inhalation of vapors or mists, especially in poorly ventilated areas.

Note: Always inspect gloves for signs of degradation or perforation before use and dispose of contaminated gloves properly.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources. "No smoking" policies should be strictly enforced in the handling area.

  • Electrostatic Discharge: Implement measures to prevent the buildup of electrostatic charge.

2. Handling Procedure:

  • Personal Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of vapors.

  • Container Handling: Keep containers tightly closed when not in use. If a container has been opened, it must be resealed carefully and kept upright to prevent leakage.

3. Spill Management:

  • Small Spills: For minor spills, absorb the chemical with an inert material such as dry clay, sand, or diatomaceous earth.

  • Large Spills: In the event of a larger spill, evacuate the area. Contain the spill using dikes to prevent it from entering drains.

  • Cleanup: Collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, closed container for disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Container: Dispose of the chemical and any contaminated materials in a designated and approved waste disposal plant.

  • Contaminated PPE: Used gloves and other contaminated disposable materials should be collected in a suitable container for disposal.

  • Regulations: All disposal activities must be in strict accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or the sewage system.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A Preparation & Engineering Controls - Work in a chemical fume hood - Ensure eyewash/shower access - Remove ignition sources B Don Personal Protective Equipment (PPE) - Safety goggles/face shield - Nitrile gloves (0.4mm) - Lab coat/impervious apron - Respirator (if needed) A->B C Handling this compound - Avoid contact and inhalation - Keep container closed - No eating, drinking, or smoking B->C D Incident Occurs? C->D E Spill Response - Absorb with inert material - Collect in a sealed container - Use non-sparking tools D->E Yes F Decontamination & Waste Disposal - Dispose in approved waste plant - Decontaminate work area - Dispose of contaminated PPE D->F No E->F G End of Procedure F->G

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylthiazole
Reactant of Route 2
Reactant of Route 2
2-Acetylthiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.